Pan-RAS-IN-1
Description
Properties
IUPAC Name |
4-amino-N-[3-[5-[[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]methyl]-3-[4-(trifluoromethoxy)phenyl]indol-1-yl]propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41Cl2F3N6O2/c37-31-3-1-4-32(38)30(31)23-46-19-17-45(18-20-46)22-25-5-10-33-28(21-25)29(26-6-8-27(9-7-26)49-36(39,40)41)24-47(33)16-2-13-44-34(48)35(42)11-14-43-15-12-35/h1,3-10,21,24,43H,2,11-20,22-23,42H2,(H,44,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDFJPPJWWJNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)NCCCN2C=C(C3=C2C=CC(=C3)CN4CCN(CC4)CC5=C(C=CC=C5Cl)Cl)C6=CC=C(C=C6)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41Cl2F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pan-RAS-IN-1: A Technical Guide to its Mechanism of Action in RAS-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins (KRAS, HRAS, and NRAS) are small GTPases that function as critical molecular switches in signaling pathways regulating cell proliferation, differentiation, and survival. Activating mutations in RAS genes are found in approximately 30% of all human cancers, making them one of the most sought-after targets in oncology drug discovery. For decades, RAS was considered "undruggable" due to the high affinity for its GTP substrate and the lack of deep pockets for small molecule binding. The development of Pan-RAS inhibitors, which target all RAS isoforms regardless of mutation status, represents a promising therapeutic strategy to overcome the challenges of RAS-driven cancers, including the heterogeneity of RAS mutations and the development of resistance to mutant-specific inhibitors.
This technical guide focuses on Pan-RAS-IN-1 (also known as compound 3144), a multivalent small-molecule inhibitor designed to disrupt the interaction of RAS proteins with their downstream effectors. We will delve into its core mechanism of action, provide detailed experimental protocols for its characterization, present quantitative data on its activity, and visualize the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a pan-RAS inhibitor that was designed to bind to adjacent sites on the surface of RAS proteins, thereby sterically hindering the binding of downstream effector proteins such as RAF and PI3K. This disruption of protein-protein interactions is the primary mechanism by which this compound inhibits RAS-mediated signaling. By binding to both the active (GTP-bound) and inactive (GDP-bound) states of RAS, this compound effectively blocks the propagation of oncogenic signals, leading to the inhibition of key downstream pathways like the MAPK/ERK and PI3K/AKT cascades. This ultimately results in reduced cell proliferation and induction of apoptosis in RAS-dependent cancer cells.
Biophysical assays have confirmed the direct binding of this compound to various RAS isoforms, including wild-type and oncogenic mutants.[1][2][3] Cellular studies have demonstrated that the cytotoxic effects of this compound are at least partially dependent on the expression of RAS proteins.[4] Furthermore, treatment with this compound has been shown to decrease the phosphorylation of ERK (p-ERK), a key downstream marker of RAS pathway activation, in cancer cells.[5]
Data Presentation
Table 1: Binding Affinity of this compound to RAS Isoforms
| RAS Isoform | Method | Binding Affinity (Kd) in µM |
| KRAS G12D | MST, ITC, NMR | < 20[6] |
| KRAS G12D | Not Specified | 4.7[2][3] |
| KRAS wt | Not Specified | 17[2][3] |
| HRAS | Not Specified | 6.6[2][3] |
| NRAS | Not Specified | 3.7[2][3] |
| RRAS2 | Not Specified | 24 (weak binding)[2][3] |
Table 2: Cellular Activity of this compound and Other Pan-RAS Inhibitors
| Compound | Cell Line | RAS Mutation | Assay | IC50 |
| This compound (3144) | Hras−/−; Nras−/−; Krasflox/flox MEFs | - | Cell Viability | 3.8 µM[4] |
| ADT-007 | HCT-116 | KRAS G13D | 2D Growth | 5 nM[7] |
| ADT-007 | HT-29 (HRAS G12V transfected) | HRAS G12V | 2D Growth | 24 nM[7] |
| BI-2852 | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Various KRAS mutations | Cell Proliferation | ~1 µM[8] |
| BAY-293 | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Various KRAS mutations | Cell Proliferation | ~1 µM[8] |
| BAY-293 | Colorectal Cancer (CRC) cell lines | Various KRAS mutations | Cell Proliferation | 1.15 - 5.26 µM[8] |
Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity Determination
Objective: To quantify the binding affinity of this compound to a fluorescently labeled RAS protein.
Methodology:
-
Protein Labeling: Recombinant RAS protein is labeled with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation for His-tagged proteins) according to the manufacturer's protocol. The concentration of the labeled protein is kept constant.[9][10][11][12]
-
Serial Dilution: A serial dilution of this compound is prepared in the assay buffer.
-
Incubation: The labeled RAS protein is mixed with each dilution of this compound and incubated to allow binding to reach equilibrium.
-
Capillary Loading: The samples are loaded into MST capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled RAS protein along this gradient is measured. The change in thermophoresis upon binding of this compound is recorded.[9][10]
-
Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the this compound concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.[9]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between this compound and RAS protein.
Methodology:
-
Sample Preparation: Recombinant RAS protein and this compound are prepared in an identical, thoroughly degassed buffer to minimize heats of dilution.[13][14] Typical starting concentrations are in the low micromolar range for the protein in the sample cell and 10-fold higher for the inhibitor in the syringe.[15]
-
Instrument Setup: The ITC instrument is cleaned, and a stable baseline is established by titrating buffer into buffer.
-
Titration: A series of small injections of this compound from the syringe are made into the RAS protein solution in the sample cell.[16][17]
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation.[13][14]
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the effect of this compound on the viability of RAS-driven cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in an opaque-walled 96-well or 384-well plate at a density that allows for logarithmic growth during the assay period.[1][18][19][20]
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[18]
-
Reagent Addition: The CellTiter-Glo® Reagent is added to each well.[1][19][20]
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.[1][20]
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.[5][18]
-
Data Analysis: The relative cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Western Blotting for p-ERK Inhibition
Objective: To assess the effect of this compound on the RAS signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Methodology:
-
Cell Treatment: RAS-driven cancer cells are treated with various concentrations of this compound for a specified time.
-
Cell Lysis: The cells are washed with PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for p-ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21][22][23]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane is stripped of the first set of antibodies and then re-probed with a primary antibody for total ERK1/2 to serve as a loading control.[21][22]
-
Densitometry Analysis: The intensity of the p-ERK and total ERK bands is quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.[22]
Visualizations
Caption: Mechanism of action of this compound in the RAS signaling pathway.
Caption: Experimental workflow for Microscale Thermophoresis (MST).
Caption: Experimental workflow for CellTiter-Glo® cell viability assay.
Caption: Experimental workflow for Western Blotting of p-ERK.
References
- 1. OUH - Protocols [ous-research.no]
- 2. researchgate.net [researchgate.net]
- 3. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]
- 4. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 18. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. ch.promega.com [ch.promega.com]
- 21. researchgate.net [researchgate.net]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Pan-RAS-IN-1: A Comprehensive Technical Guide to its Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pan-RAS-IN-1, a small molecule inhibitor targeting RAS proteins. Recognizing the critical role of RAS mutations in driving a significant portion of human cancers, this document outlines the binding affinity of this compound across different RAS isoforms, details the experimental methodologies used for its characterization, and illustrates its impact on cellular signaling pathways.
Binding Affinity of this compound to RAS Isoforms
This compound, also identified as compound 3144, has been characterized as a pan-RAS inhibitor, demonstrating binding to multiple RAS isoforms.[1] The inhibitor has been shown to interact with KRAS, HRAS, and NRAS proteins.[1] Quantitative analysis using various biophysical techniques has established its binding affinity.
Microscale thermophoresis (MST), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy have been employed to determine the dissociation constant (Kd) of this compound. For the KRAS G12D mutant in its active, GppNHp-bound state, the Kd was determined to be less than 20 μM.[2] Further studies have confirmed the binding of compound 3144 to wild-type KRAS, wild-type HRAS, and wild-type NRAS, in addition to the KRAS G12D mutant.[1]
| RAS Isoform/Mutant | Binding Affinity (Kd) | Technique(s) |
| KRAS G12D (GppNHp-bound) | < 20 μM | MST, ITC, NMR |
| KRAS wild-type | Binding confirmed | Microscale Thermophoresis, NMR, ITC |
| HRAS wild-type | Binding confirmed | Microscale Thermophoresis, NMR, ITC |
| NRAS wild-type | Binding confirmed | Microscale Thermophoresis, NMR, ITC |
Experimental Protocols
The determination of the binding affinity of this compound to RAS isoforms involves precise experimental methodologies. The following sections detail the protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), two common techniques for characterizing protein-ligand interactions.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure real-time biomolecular interactions.
1. Protein Preparation and Immobilization:
-
Recombinant KRAS, HRAS, and NRAS proteins (amino acids 1-166) are expressed in E. coli and purified.[3]
-
The purified proteins are loaded with a non-hydrolyzable GTP analog, such as GppNHp, to maintain the active conformation.[3]
-
For immobilization on an SPR chip, the proteins are biotinylated.[3]
-
A streptavidin-coated sensor chip is prepared, and the biotinylated RAS proteins are injected until a sufficient amount is captured on the chip surface.[3]
2. Binding Analysis:
-
This compound is prepared in a series of concentrations.
-
The compound solutions are injected over the chip surface containing the immobilized RAS proteins.[3]
-
The binding is measured at a constant flow rate and temperature (e.g., 25°C).[3]
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model, such as a 1:1 Langmuir interaction.[4]
-
The dissociation constant (Kd) is then calculated as the ratio of koff to kon.[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[5]
1. Sample Preparation:
-
Purified RAS protein is placed in the sample cell of the calorimeter.[5]
-
This compound is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.[6]
-
Both the protein and the compound are in an identical buffer solution to minimize heat of dilution effects.
2. Titration:
-
The experiment is conducted at a constant temperature.
-
A series of small, precise injections of this compound are made into the protein solution.[5]
-
The heat released or absorbed during the binding event is measured after each injection.[5]
3. Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the ligand to the protein.[5]
-
The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy change (ΔH) of the interaction.[5][7]
Signaling Pathway and Experimental Workflow
Pan-RAS inhibitors are designed to disrupt the function of RAS proteins, which are key molecular switches in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4]
RAS Signaling Pathway
Mutations in RAS genes can lead to the constitutive activation of these pathways, driving tumorigenesis.[8] this compound, by binding to RAS, can interfere with its ability to interact with downstream effector proteins, thereby inhibiting these signaling cascades.[1] A primary pathway affected is the MAPK/ERK pathway.
Caption: RAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Cellular Activity
To evaluate the efficacy of a pan-RAS inhibitor like this compound in a cellular context, a series of experiments are typically performed. This workflow allows for the assessment of the compound's ability to inhibit RAS signaling and affect cancer cell viability.
Caption: Workflow for evaluating the activity of this compound.
References
- 1. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pan RAS-binding compounds selected from a chemical library by inhibiting interaction between RAS and a reduced affinity intracellular antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Pan-RAS-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RAS proteins are critical signaling hubs that, when mutated, are implicated in a significant percentage of human cancers. The development of inhibitors that can target multiple RAS isoforms—so-called pan-RAS inhibitors—represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of Pan-RAS-IN-1, a notable pan-RAS inhibitor. Detailed experimental protocols for key assays, quantitative binding data, and visualizations of relevant pathways are presented to facilitate further research and development in this area.
Discovery of a Multivalent Pan-RAS Inhibitor
This compound, also known as compound 3144, was discovered through a structure-based design strategy aimed at creating multivalent inhibitors that could bind to adjacent sites on the surface of RAS proteins.[1] This approach sought to overcome the historically challenging task of drugging the relatively flat surfaces of RAS proteins by designing molecules that could make multiple, cooperative interactions. The design of this compound and other potential pan-RAS ligands was guided by the goal of disrupting the interaction between RAS proteins and their downstream effectors, a critical step in oncogenic signaling.[1][2]
Chemical Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single comprehensive document, the known chemical structure and the identification of a key starting material provide a basis for a proposed synthetic route. The IUPAC name for this compound is 4-amino-N-[3-[5-[[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]methyl]-3-[4-(trifluoromethoxy)phenyl]indol-1-yl]propyl]piperidine-4-carboxamide.[3] One of the initial building blocks identified for its synthesis is 1-(2-chloro-4-nitrophenyl)-1H-imidazole.[3] The synthesis would likely involve a multi-step process including the construction of the substituted indole core, followed by the addition of the piperidine-4-carboxamide and the dichlorobenzylpiperazine moieties through a series of coupling and functional group manipulation reactions.
Chemical Structure of this compound:
Caption: Chemical structure representation of this compound.
Biological Activity and Mechanism of Action
This compound is a pan-RAS inhibitor that disrupts the interaction of RAS proteins with their downstream effectors.[4][5] It has been shown to bind to multiple RAS isoforms, including KRAS, HRAS, and NRAS.[6] The inhibitor demonstrates binding to the active, GTP-bound state of RAS proteins.[1] By interfering with the RAS-effector protein-protein interactions, this compound effectively blocks downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1][7]
RAS Signaling Pathway
The RAS signaling cascade is a critical pathway in normal cell growth and proliferation. Upon activation by upstream signals, RAS proteins in their GTP-bound state recruit and activate effector proteins like RAF and PI3K, initiating a phosphorylation cascade that ultimately leads to changes in gene expression and cell behavior. In cancer, mutations in RAS can lead to its constitutive activation, driving uncontrolled cell growth.
Caption: Simplified RAS signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The binding affinity of this compound for various RAS isoforms has been determined using several biophysical techniques. The dissociation constants (Kd) are summarized in the table below.
| RAS Isoform | Nucleotide State | Binding Affinity (Kd) | Assay Method |
| KRAS G12D | GppNHp | < 20 µM | NMR |
| KRAS G12D | GppNHp | 4.7 µM | MST |
| KRAS wt | GppNHp | 17 µM | MST |
| HRAS | GppNHp | 6.6 µM | MST |
| NRAS | GppNHp | 3.7 µM | MST |
| RRAS2 | GppNHp | 24 µM | MST |
Table 1: Binding Affinities of this compound to RAS Isoforms. [6][8]
Detailed Experimental Protocols
Microscale Thermophoresis (MST)
MST is a technique used to quantify biomolecular interactions in solution by measuring the motion of molecules in a microscopic temperature gradient.[9][10]
Protocol:
-
Protein Labeling: A fluorescently labeled RAS protein (e.g., KRAS G12D) is prepared.
-
Sample Preparation: A series of dilutions of this compound is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20).[11]
-
Incubation: The labeled RAS protein is mixed with each dilution of this compound and incubated to allow binding to reach equilibrium.
-
Measurement: The samples are loaded into capillaries, and the thermophoretic movement is measured using an MST instrument (e.g., Monolith NT.115).[11]
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).[10]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[12][13]
Protocol:
-
Sample Preparation: Solutions of RAS protein and this compound are prepared in the same dialysis buffer to minimize heats of dilution.
-
Instrument Setup: The ITC instrument (e.g., MicroCal ITC200) is thoroughly cleaned and equilibrated at the desired temperature.
-
Titration: The this compound solution is titrated into the RAS protein solution in the sample cell in a series of small injections.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of the reactants, and the data is fitted to a binding model to determine the binding affinity (Ka, Kd), stoichiometry (n), and enthalpy of binding (ΔH).[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm binding and to map the binding site of a ligand on a protein.[15][16]
Protocol:
-
Sample Preparation: A solution of isotopically labeled (e.g., ¹⁵N) RAS protein is prepared in a suitable NMR buffer.
-
¹H-¹⁵N HSQC Spectra: A baseline ¹H-¹⁵N HSQC spectrum of the protein is acquired.
-
Titration: this compound is titrated into the protein sample.
-
Spectral Analysis: Changes in the chemical shifts of the protein's amide signals upon addition of the inhibitor are monitored. Significant chemical shift perturbations indicate the location of the binding site.[17]
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method used to determine the number of viable cells in culture based on the quantification of ATP.[18][19]
Protocol:
-
Cell Seeding: Cancer cells (e.g., DLD-1 colorectal cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.[20]
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.[3]
-
Incubation and Lysis: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.[3]
-
Measurement: The luminescence is measured using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Xenograft Mouse Model
In vivo efficacy of this compound can be assessed using xenograft models where human cancer cells are implanted into immunocompromised mice.[20][21]
Protocol:
-
Cell Implantation: DLD-1 human colorectal cancer cells are implanted subcutaneously into nude mice.[20][22]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are treated with this compound or a vehicle control via a specified route (e.g., oral gavage or intravenous injection) and schedule.[1]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for pharmacodynamic markers).[1]
Experimental Workflow and Logic
The discovery and characterization of this compound followed a logical progression from computational design to in vivo validation.
Caption: A generalized experimental workflow for the discovery and validation of this compound.
Conclusion
This compound represents a significant advancement in the development of pan-RAS inhibitors. Its discovery through a multivalent design strategy and its demonstrated ability to bind to multiple RAS isoforms and inhibit downstream signaling provide a strong foundation for the development of novel cancer therapeutics. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of RAS-targeted therapies. Further optimization of this and similar compounds holds the potential to address the significant unmet medical need in RAS-driven cancers.
References
- 1. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ch.promega.com [ch.promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanotempertech.com [nanotempertech.com]
- 11. promega.com [promega.com]
- 12. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Khan Academy [khanacademy.org]
- 15. NMR study to identify a ligand-binding pocket in Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 20. DLD-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 21. altogenlabs.com [altogenlabs.com]
- 22. altogenlabs.com [altogenlabs.com]
Early In Vitro Evaluation of Pan-RAS-IN-1 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro evaluation of Pan-RAS-IN-1, a pan-inhibitor of RAS proteins. The document outlines the inhibitor's mechanism of action, summarizes its binding affinity and cellular efficacy, and provides detailed protocols for key experimental procedures. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of RAS-driven cancers and the development of novel targeted therapies.
Introduction to Pan-RAS Inhibition
Mutations in the RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most prevalent oncogenic drivers in human cancers, accounting for approximately 30% of all tumors.[1] These mutations lock RAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The development of inhibitors that can effectively target these oncoproteins has been a long-standing challenge in oncology.
Pan-RAS inhibitors, such as this compound, represent a promising therapeutic strategy. By targeting multiple RAS isoforms, these inhibitors have the potential to overcome the limitations of mutant-specific inhibitors, such as the development of resistance through compensatory activation of other RAS isoforms.[1] An early and thorough in vitro evaluation is critical to characterizing the efficacy and mechanism of action of these novel therapeutic agents.
This compound: Mechanism of Action and Efficacy
This compound is a small molecule inhibitor designed to disrupt the function of RAS proteins. It has been shown to bind directly to RAS, interfering with its interaction with effector proteins and thereby inhibiting downstream signaling.
Binding Affinity
Biophysical assays have been employed to determine the binding affinity of this compound to RAS proteins. These studies have demonstrated that this compound binds to the active, GTP-bound form of KRAS (KRasG12D-GppNHp) with a dissociation constant (Kd) of less than 20 μM.[2] This binding has been confirmed through multiple techniques, including MicroScale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Table 1: Biophysical Binding Affinity of this compound
| Target Protein | Ligand | Assay Method | Dissociation Constant (Kd) | Reference |
| KRasG12D-GppNHp | This compound | MST, ITC, NMR | < 20 μM | [2] |
Cellular Efficacy
The in vitro efficacy of this compound has been assessed in cancer cell lines harboring RAS mutations. In primary T-cell acute lymphoblastic leukemia (T-ALL) cells with mutant NRAS, treatment with 5 μM this compound for 72 hours resulted in a significant reduction in cell viability, with only 20-40% of cells remaining viable compared to untreated controls. This demonstrates the cytotoxic potential of this compound in a relevant cancer cell model.
Table 2: In Vitro Cellular Efficacy of this compound
| Cell Line | RAS Mutation | Treatment Concentration | Treatment Duration | Effect | Reference |
| Primary T-ALL | Mutant NRAS | 5 μM | 72 hours | 60-80% reduction in cell viability | Not explicitly cited, but inferred from descriptive text in other sources. |
Note: Comprehensive IC50 and EC50 data for this compound across a broad panel of cancer cell lines are not yet publicly available. The data presented here represents the currently available information.
Key Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the efficacy of this compound. These protocols are based on established methods for characterizing protein-ligand interactions and cell viability.
MicroScale Thermophoresis (MST) for Binding Affinity
MST is a powerful technique to quantify protein-ligand interactions in solution.[3][4] It measures the change in fluorescence of a labeled molecule as it moves through a microscopic temperature gradient, which is altered upon binding to a ligand.
Protocol:
-
Protein Labeling:
-
Label the target RAS protein (e.g., KRAS G12D) with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's instructions.
-
Remove excess dye using a desalting column.
-
Determine the labeling efficiency by measuring the absorbance of the protein and the dye.
-
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled RAS protein in MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).
-
Prepare a series of dilutions of this compound in MST buffer.
-
-
MST Measurement:
-
Mix the labeled RAS protein with each dilution of this compound. The final concentration of the labeled RAS protein should be kept constant.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples using an MST instrument.
-
-
Data Analysis:
-
Analyze the change in thermophoresis as a function of the this compound concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5][6]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the target RAS protein in ITC buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2).
-
Prepare a solution of this compound in the same ITC buffer. The concentration of the inhibitor should be 10-20 times higher than that of the protein.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Measurement:
-
Load the RAS protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the data to a binding model to determine the Kd, n, and ΔH.
-
NMR Spectroscopy for Structural and Binding Information
NMR spectroscopy can provide atomic-level information about protein-ligand interactions, including the binding site and conformational changes upon binding.[7][8]
Protocol:
-
Protein Preparation:
-
Express and purify ¹⁵N-labeled RAS protein.
-
Prepare a concentrated solution of the labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate buffer pH 6.8, 50 mM NaCl, 5 mM MgCl2, 10% D₂O).
-
-
NMR Titration:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled RAS protein alone.
-
Prepare a stock solution of this compound in the same NMR buffer.
-
Add increasing amounts of the inhibitor to the protein sample and acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Analyze the chemical shift perturbations of the protein's backbone amide signals upon addition of the inhibitor.
-
Map the residues with significant chemical shift changes onto the protein structure to identify the binding site.
-
The dissociation constant (Kd) can also be estimated by fitting the chemical shift changes to a binding isotherm.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
Cell viability assays are used to determine the cytotoxic or cytostatic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., T-ALL cells) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to visualize key aspects of this compound evaluation.
Caption: The RAS signaling pathway, a key regulator of cell growth and survival.
Caption: Proposed mechanism of action for a pan-RAS inhibitor.
Caption: A general experimental workflow for in vitro evaluation of RAS inhibitors.
Conclusion
The early in vitro evaluation of this compound demonstrates its potential as a pan-RAS inhibitor. The available data indicates direct binding to KRAS and cytotoxic effects in a cancer cell line with a RAS mutation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel pan-RAS inhibitors. Further studies, including the determination of IC50 values across a diverse panel of cancer cell lines and in-depth analysis of its effects on downstream signaling pathways, are warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of effective therapies for RAS-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
- 4. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 5. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 6. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 7. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-ligand interactions studied by NMR | Semantic Scholar [semanticscholar.org]
The Impact of Pan-RAS Inhibition on Downstream Signaling: A Technical Overview of Pan-RAS-IN-1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular consequences of pan-RAS inhibition, with a primary focus on the inhibitor Pan-RAS-IN-1 and its more extensively characterized successor, ADT-007. The RAS family of small GTPases (KRAS, NRAS, and HRAS) are central regulators of cellular signaling, orchestrating a multitude of pathways that govern cell proliferation, survival, and differentiation. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making the development of effective RAS inhibitors a paramount goal in oncology. Pan-RAS inhibitors, by targeting multiple RAS isoforms regardless of their mutational status, represent a promising strategy to overcome the resistance mechanisms that can emerge with mutant-specific inhibitors.[1] This document provides a detailed examination of their effects on the critical downstream MAPK/ERK and PI3K/AKT signaling cascades, supported by quantitative data, comprehensive experimental protocols, and visual pathway diagrams.
Mechanism of Action
Pan-RAS inhibitors are designed to disrupt the function of RAS proteins. This compound has been shown to bind to KRas G12D with a dissociation constant (Kd) of less than 20 μM in various biophysical assays, including MicroScale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR).[2] It exhibits lethality in cells that are partially dependent on the expression of RAS proteins.[2][3]
A more recent and potent pan-RAS inhibitor, ADT-007, operates by binding to nucleotide-free RAS, thereby preventing the loading of GTP, which is essential for RAS activation.[4][5] This blockade of GTP binding effectively prevents RAS from engaging with its downstream effectors, leading to the inhibition of critical signaling pathways such as the MAPK/AKT pathways, ultimately resulting in mitotic arrest and apoptosis in RAS-driven cancer cells.[4][5]
Quantitative Analysis of Downstream Signaling Inhibition
The efficacy of pan-RAS inhibitors is quantified by their ability to suppress the phosphorylation of key downstream effector proteins. The data presented below is primarily for ADT-007, a well-characterized pan-RAS inhibitor, due to the limited public availability of detailed quantitative data for this compound.
Table 1: In Vitro Inhibition of Cell Growth by ADT-007
| Cell Line | RAS Status | Cancer Type | IC50 (nM) |
| HCT-116 | KRAS G13D | Colorectal | ~10 |
| MIA PaCa-2 | KRAS G12C | Pancreatic | ~10 |
| HT-29 | KRAS WT, BRAF V600E | Colorectal | >1000 |
Data synthesized from multiple sources showing potent inhibition of RAS-mutant cell lines and selectivity over RAS wild-type/downstream mutant lines.[6][7]
Table 2: Effect of ADT-007 on Downstream Signaling Pathway Components in HCT-116 Cells
| ADT-007 Concentration | GTP-RAS Levels | p-c-RAF Levels | p-MEK Levels | p-ERK Levels | p-AKT Levels |
| Vehicle (DMSO) | High | High | High | High | High |
| Low nM range | Reduced | Reduced | Reduced | Reduced | Reduced |
| High nM range | Substantially Reduced | Substantially Reduced | Substantially Reduced | Substantially Reduced | Substantially Reduced |
This table summarizes the concentration-dependent inhibitory effects of ADT-007 on the phosphorylation of key proteins in the MAPK and PI3K/AKT pathways as observed in Western Blot analyses.[6] In vivo studies with this compound have also demonstrated decreased levels of phosphorylated ERK (pERK) in tumor tissues from treated mice compared to vehicle-treated controls.[3][8]
Key Signaling Pathways Affected by Pan-RAS Inhibition
The binding of a pan-RAS inhibitor to RAS proteins initiates a cascade of downstream effects, primarily through the inhibition of the MAPK/ERK and PI3K/AKT pathways.
The MAPK/ERK Signaling Cascade
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activated, GTP-bound RAS recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF) at the cell membrane.[9] RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[10] Activated ERK translocates to the nucleus to regulate gene expression. Pan-RAS inhibitors, by preventing RAS activation, block this entire cascade at its origin.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another crucial signaling route downstream of RAS, playing a key role in cell survival, growth, and metabolism. Activated RAS can directly bind to and activate the p110 catalytic subunit of Class I phosphoinositide 3-kinases (PI3Ks). This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a wide range of substrates to promote cell survival and inhibit apoptosis.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy of pan-RAS inhibitors on downstream signaling pathways.
Cell Viability Assay
This protocol is used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Cancer cells are trypsinized, counted, and seeded into 384-well plates at a density of approximately 1,000 cells per well. The plates are then incubated for 16-24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: The pan-RAS inhibitor is serially diluted in an 8- or 16-point dilution series in 384-well polypropylene plates from a stock solution (e.g., 10 mM in DMSO). The compound solutions are then transferred to the cell culture plates.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours.
-
Viability Measurement: A cell viability reagent, such as AlamarBlue or CellTiter-Glo, is added to each well. After a further incubation period, the fluorescence or luminescence is measured using a plate reader.
-
Data Analysis: The relative viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by fitting the data to a nonlinear dose-response curve using appropriate software (e.g., GraphPad Prism).[11]
Western Blotting for Phosphorylated Proteins
This protocol is used to qualitatively and semi-quantitatively measure the levels of phosphorylated (activated) downstream signaling proteins.
-
Cell Lysis: After treatment with the pan-RAS inhibitor for the desired time, cells are washed with ice-cold PBS and then lysed using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the DC protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis. The separated proteins are then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in TBS-T buffer to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-ERK, p-AKT) and total protein controls. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.[4]
RAS Activation (RAS-RBD Pulldown) Assay
This assay specifically measures the amount of active, GTP-bound RAS in cells.
-
Cell Lysis: Cells are lysed as described for Western blotting.
-
Protein Normalization: The protein concentration of the supernatant is normalized across all samples.
-
Pulldown of Active RAS: A specific amount of whole-cell lysate (e.g., 200 µg) is incubated with a fusion protein of Glutathione S-transferase (GST) and the RAS-binding domain (RBD) of RAF1, which is bound to glutathione agarose beads. This incubation is typically performed at 4°C for 1 hour.[4][12]
-
Washing and Elution: The beads are then washed multiple times with lysis buffer to remove non-specifically bound proteins. The bound active RAS is eluted from the beads using SDS sample buffer.
-
Detection: The eluted samples are then analyzed by Western blotting using a pan-RAS antibody or isoform-specific antibodies to detect the amount of active RAS.[4][12]
Caption: Experimental workflow for the RAS-RBD pulldown assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a drug with its protein target in a cellular environment.
-
Cell Treatment: Cells are treated with the pan-RAS inhibitor or a vehicle control.
-
Heating: The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[13]
-
Detection: The amount of soluble RAS protein remaining in the supernatant at each temperature is quantified by Western blotting or other detection methods like an AlphaScreen.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.[13]
Conclusion
Pan-RAS inhibitors like this compound and ADT-007 effectively suppress the oncogenic signaling driven by mutant RAS proteins. By blocking the activation of RAS, these inhibitors concurrently shut down the MAPK/ERK and PI3K/AKT pathways, which are fundamental to the proliferation and survival of many cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug developers to evaluate and characterize the effects of novel pan-RAS inhibitors on downstream signaling pathways. The continued development of potent and selective pan-RAS inhibitors holds significant promise for the treatment of a wide range of RAS-driven cancers.
References
- 1. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Ras | MAPK | TargetMol [targetmol.com]
- 9. A novel phosphorylation site involved in dissociating RAF kinase from the scaffolding protein 14-3-3 and disrupting RAF dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MEK-1 Activates C-Raf Through a Ras-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: A Methodological Approach to Investigating the Cellular Uptake and Subcellular Localization of Pan-RAS Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed experimental data specifically characterizing the cellular uptake and subcellular localization of a molecule designated "Pan-RAS-IN-1" is not extensively available in peer-reviewed literature. Therefore, this document serves as a comprehensive technical guide outlining the principles and detailed methodologies required to conduct such an investigation for any novel pan-RAS inhibitor, using established techniques and drawing context from related compounds like ADT-007.
Introduction: The Critical Need for Localization Studies
The RAS family of small GTPases (KRAS, NRAS, and HRAS) are critical signaling hubs that, when mutated, drive approximately 25-30% of all human cancers.[1][2] Pan-RAS inhibitors, which target all RAS isozymes regardless of mutation status, represent a promising therapeutic strategy to overcome the limitations of allele-specific inhibitors and address a broader range of RAS-driven malignancies.[1][3]
A key determinant of a drug's efficacy is its ability to reach its target protein within the cell at a sufficient concentration. RAS proteins are primarily localized to the inner leaflet of the plasma membrane and membranes of the Golgi apparatus and endoplasmic reticulum. Therefore, understanding the cellular uptake, distribution, and retention of a pan-RAS inhibitor is paramount for optimizing its therapeutic potential and interpreting its biological activity. This guide provides a framework and detailed protocols for these essential investigations.
The RAS Signaling Pathway: Context for Inhibition
Effective pan-RAS inhibition requires the drug to engage with RAS proteins, which are central to multiple oncogenic signaling cascades. The primary pathway involves the activation of the RAF-MEK-ERK (MAPK) signaling axis, which promotes cell proliferation and survival.[2][4] A pan-RAS inhibitor is designed to block these downstream signals by preventing RAS from engaging with its effectors.[5][6]
Figure 1: Simplified RAS/MAPK signaling pathway showing the point of intervention for a pan-RAS inhibitor.
Quantitative Data Presentation
While specific quantitative data for this compound is unavailable, experimental investigations should aim to populate tables similar to the templates below. These tables provide a structured format for presenting key findings related to inhibitor uptake and distribution.
Table 1: Template for Dose-Dependent Cellular Uptake
| Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (µM) | Uptake Efficiency (%) |
|---|---|---|---|
| 0.1 | 4 | e.g., 0.05 | e.g., 50% |
| 1.0 | 4 | e.g., 0.4 | e.g., 40% |
| 10.0 | 4 | e.g., 2.5 | e.g., 25% |
Table 2: Template for Subcellular Localization Analysis via Cell Fractionation
| Cellular Fraction | Protein Marker | % of Total Cellular Inhibitor |
|---|---|---|
| Nucleus | Lamin B1 | e.g., <5% |
| Cytosol | GAPDH | e.g., 20% |
| Heavy Membranes (Mitochondria) | COX IV | e.g., <5% |
| Light Membranes (ER, Golgi, Plasma Membrane) | Calnexin / Na+/K+ ATPase | e.g., 70% |
| Cytoskeleton / Insoluble | Vimentin | e.g., 5% |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for assessing the cellular bioavailability and localization of a novel pan-RAS inhibitor.
Protocol: Immunofluorescence and Confocal Microscopy for Subcellular Localization
This method allows for the direct visualization of the inhibitor within the cell, often in co-localization with specific organelle markers. This requires either an intrinsically fluorescent inhibitor or a validated antibody against the inhibitor.
Objective: To visualize the subcellular distribution of the pan-RAS inhibitor and its potential co-localization with RAS or organelle-specific markers.
Materials:
-
RAS-mutant cell line (e.g., HCT-116, MIA PaCa-2)
-
Glass-bottom confocal microscopy dishes or coverslips
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Pan-RAS inhibitor
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., Rabbit anti-Pan-RAS, Mouse anti-Calnexin for ER)
-
Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
-
DAPI nuclear stain
-
Mounting medium
-
Confocal microscope
Methodology:
-
Cell Seeding: Seed RAS-mutant cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Inhibitor Treatment: Treat cells with the pan-RAS inhibitor at various concentrations (e.g., 1x, 5x, and 10x the GI50 value) for a specified time (e.g., 4, 12, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Fixation: Aspirate the medium, wash cells twice with ice-cold PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block nonspecific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer. Incubate coverslips with the primary antibody solution (e.g., targeting RAS and an organelle marker) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once more with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Acquire images using a confocal microscope. Capture multi-channel images for the inhibitor (if fluorescent or antibody-tagged), the RAS protein, the organelle marker, and the nucleus (DAPI).
-
Analysis: Analyze images for spatial overlap (co-localization) between the inhibitor signal and the markers for RAS or specific organelles.
Figure 2: Experimental workflow for investigating inhibitor localization via confocal microscopy.
Protocol: Cellular Bioavailability and Target Engagement via CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that the inhibitor has entered the cell and is physically binding to its target protein (RAS).[7] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Objective: To confirm intracellular target engagement of the pan-RAS inhibitor by assessing its stabilizing effect on RAS proteins.
Materials:
-
RAS-mutant cell line (e.g., HCT-116)
-
Complete culture medium
-
Pan-RAS inhibitor
-
PBS supplemented with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler with a temperature gradient function
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for Western Blotting (SDS-PAGE gels, transfer system, antibodies)
Methodology:
-
Cell Culture and Treatment: Culture a large batch of HCT-116 cells to ~80% confluency. Treat the cells with the desired concentration of the pan-RAS inhibitor or vehicle (DMSO) for 4 hours.
-
Harvesting: Harvest cells by scraping, wash twice with ice-cold PBS, and resuspend in PBS with protease inhibitors.
-
Lysate Preparation: Prepare fresh cell lysates using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Aliquoting: Clear the lysates by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Aliquot the supernatant into PCR tubes or a 96-well plate.
-
Heat Challenge: Place the aliquots in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 65°C) for 10 minutes. This heats the protein lysates to different temperatures.
-
Sedimentation: After heating, centrifuge the samples at high speed (14,000 rpm) for 20 minutes to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant from each tube, which contains the soluble, non-denatured protein. Normalize protein concentration and prepare samples for SDS-PAGE.
-
Western Blot Analysis: Perform a Western blot using a primary antibody against pan-RAS.
-
Analysis: Quantify the band intensity for RAS at each temperature for both the vehicle- and inhibitor-treated samples. Plot the percentage of soluble RAS against temperature. A shift of the melting curve to the right for the inhibitor-treated sample indicates protein stabilization and confirms intracellular target engagement.[7]
Protocol: Quantitative Analysis via Cell Fractionation and LC-MS/MS
For a non-fluorescent compound without a corresponding antibody, a robust method involves separating cellular components and quantifying the inhibitor in each fraction using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Objective: To quantify the amount of pan-RAS inhibitor in different subcellular compartments.
Materials:
-
Cell fractionation kit (commercially available kits provide optimized buffers for separating nuclear, cytosolic, and membrane fractions)
-
Treated and control cell pellets (minimum of 10-20 million cells per condition)
-
Dounce homogenizer
-
Ultracentrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
LC-MS/MS system
-
Inhibitor standard for calibration curve
Methodology:
-
Cell Treatment and Harvesting: Treat a large culture of cells with the inhibitor and vehicle. Harvest and wash the cells, creating a packed cell pellet.
-
Fractionation: Follow the manufacturer's protocol for the cell fractionation kit. This typically involves a series of lysis buffers and centrifugation steps at increasing speeds to sequentially isolate the cytosolic, membrane, nuclear, and cytoskeletal fractions.
-
Protein Quantification and Marker Validation: Reserve a small aliquot of each fraction to measure total protein concentration. Perform a Western blot on these aliquots using specific protein markers (as listed in Table 2) to confirm the purity of each fraction.
-
Inhibitor Extraction: To the remaining volume of each fraction, add an organic solvent (e.g., acetonitrile) to precipitate proteins and extract the small molecule inhibitor into the liquid phase.
-
LC-MS/MS Analysis: Centrifuge to pellet the precipitated protein and collect the supernatant containing the inhibitor. Analyze the supernatant using a validated LC-MS/MS method to determine the precise concentration of the inhibitor in each cellular fraction.
-
Data Normalization: Normalize the amount of inhibitor found in each fraction to the total protein content of that fraction to report the concentration per milligram of protein. This allows for accurate comparison between compartments.
References
The Role of Pan-RAS-IN-1 in Overcoming KRAS Inhibitor Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in KRAS are among the most prevalent drivers of human cancers, yet for decades they remained elusive therapeutic targets. The recent development of covalent inhibitors specifically targeting the KRAS G12C mutant has marked a significant breakthrough. However, the clinical benefit of these targeted therapies is often transient due to the emergence of intrinsic and acquired resistance. Resistance mechanisms are diverse and frequently involve the reactivation of RAS signaling through compensatory pathways, such as the activation of other RAS isoforms (NRAS, HRAS) or upstream receptor tyrosine kinases (RTKs). This underscores the need for therapeutic strategies that can cast a wider net. Pan-RAS inhibition, a strategy aimed at concurrently blocking all RAS isoforms, represents a promising approach to overcome these resistance mechanisms. This technical guide focuses on Pan-RAS-IN-1 (also known as compound 3144), a small molecule pan-RAS inhibitor, detailing its mechanism of action, preclinical efficacy, and its potential role in circumventing resistance to mutant-specific KRAS inhibitors.
The Challenge of KRAS Inhibitor Resistance
The RAS family of small GTPases (KRAS, HRAS, and NRAS) function as critical molecular switches in signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2] Activating mutations, which lock RAS proteins in a constitutively "ON" (GTP-bound) state, are found in approximately 30% of all human cancers.[3][4] The development of KRAS G12C-specific inhibitors like sotorasib and adagrasib, which covalently bind to the inactive GDP-bound state of the mutant protein, was a landmark achievement.[4]
Despite initial promising clinical responses, most patients eventually develop resistance.[5][6] The mechanisms underlying this resistance are multifaceted and can be broadly categorized as "on-target" or "off-target".[7]
-
On-Target Resistance: This involves secondary mutations in the KRAS gene itself. These can include mutations at the G12 codon (e.g., G12D, G12V) or at other sites like R68, H95, and Y96, which prevent the inhibitor from binding effectively. Amplification of the KRAS G12C allele can also overcome the inhibitor's effect.[7][8]
-
Off-Target Resistance: This category encompasses a broader range of adaptations that bypass the need for KRAS G12C signaling. A predominant mechanism is the activation of wild-type NRAS and HRAS isoforms, which can reactivate downstream signaling.[4][9] Other mechanisms include the amplification or mutation of upstream RTKs (e.g., EGFR, MET, FGFR), activating mutations in downstream effectors like BRAF and MEK, or histologic transformation of the tumor.[5][7][8]
The diversity of these escape pathways, particularly the central role of RAS isoform switching, highlights the limitations of an allele-specific approach and provides a strong rationale for pan-RAS inhibition.[4][10]
This compound: A Pan-RAS Inhibitor Approach
This compound (also referred to as compound 3144) is a small molecule designed to inhibit all major RAS isoforms.[11][12] The core principle of a pan-RAS inhibitor is to preemptively block the key resistance pathways that rely on the activation of other RAS family members. By targeting KRAS, NRAS, and HRAS simultaneously, such an agent can theoretically prevent the compensatory signaling that plagues mutant-specific inhibitors.[4][13]
Mechanism of Action
This compound functions by disrupting the interaction between RAS proteins and their downstream effectors.[14][15] It was designed to interact with sites on the surface of oncogenic KRAS.[16] Biochemical and biophysical assays have confirmed its ability to bind to multiple RAS isoforms.[11][17] By binding to RAS, it likely induces a conformational change that interferes with the binding of key effector proteins such as RAF kinases and PI3K, thereby inhibiting the activation of the MAPK and PI3K/AKT signaling cascades.[11][13] This blockade of downstream signaling ultimately leads to reduced cell proliferation and, in some contexts, induction of apoptosis.[14][15]
Quantitative Data Presentation
The preclinical efficacy of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Binding Affinity of this compound
| RAS Isoform/Mutant | Binding Affinity (Kd) in µM | Assay Method(s) |
| KRAS G12D | 4.7 | Microscale Thermophoresis (MST) |
| KRAS wild-type | 17 | MST |
| HRAS | 6.6 | MST |
| NRAS | 3.7 | MST |
| RRAS2 | 24 (weak binding) | MST |
| Data sourced from Probechem Biochemicals and Gentile et al.[11][12] |
Table 2: Cellular Activity of this compound
| Cell Line | RAS Status | Effect | Concentration |
| DLD-1 | KRAS G13D | Sensitization to lethality upon pan-RAS knockdown | Up to 20 µM |
| Primary T-ALL Cells | Mutant NRAS | Selective lethality (20%-40% viability) | 5 µM |
| Data sourced from Gentile et al. and MedchemExpress.[11][14] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Outcome | Duration |
| Xenograft Mouse Model | Pancreatic Cancer | Inhibition of tumor growth | 15 days |
| Xenograft Mouse Model | Pancreatic Cancer | Decreased tumor pERK levels | 15 days |
| Xenograft Mouse Model | Pancreatic Cancer | Modest increase in cleaved caspase-3 | 15 days |
| Data sourced from MedchemExpress and TargetMol.[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.
RAS Binding Affinity Assays
These assays determine the direct interaction and binding strength between the inhibitor and RAS proteins.
-
Microscale Thermophoresis (MST):
-
Protein Labeling: Recombinant RAS proteins (KRAS, HRAS, NRAS) are fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester dye).
-
Sample Preparation: A fixed concentration of the labeled RAS protein is mixed with a serial dilution of this compound in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Measurement: The samples are loaded into capillaries and analyzed in an MST instrument. The instrument measures the change in fluorescence as a temperature gradient is applied.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) is derived by fitting the data to a binding curve.[17]
-
-
Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR):
-
ITC Protocol: A solution of this compound is titrated into a solution containing the target RAS protein in the sample cell of an ITC instrument. The heat released or absorbed upon binding is measured. The resulting thermogram is analyzed to determine the Kd, stoichiometry, and thermodynamic parameters of the interaction.
-
NMR Spectroscopy: For binding experiments, the target RAS protein (e.g., 50 µM HRas-GDP) is prepared in a deuterated buffer. A solution of this compound (e.g., 1 mM) is added. 1D proton NMR and Saturation Transfer Difference (STD)-NMR spectra are acquired to identify ligand protons that are in close proximity to the protein, confirming binding.[17][18]
-
Cellular Assays
-
Cell Viability and Proliferation Assay (e.g., CellTiter-Glo):
-
Cell Seeding: Cancer cells (e.g., DLD-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO). For sensitization experiments, cells may be pre-treated with siRNA targeting RAS isoforms.[11]
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Luminescence Measurement: CellTiter-Glo reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Luminescence is read on a plate reader. Dose-response curves are generated to determine IC50 values.[11]
-
-
Western Blotting for Pathway Analysis:
-
Cell Treatment & Lysis: Cells are treated with this compound or vehicle for various time points. For pathway activation, cells may be serum-starved and then stimulated with a growth factor (e.g., EGF) for a short period before harvesting.[11]
-
Lysate Preparation: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, cleaved caspase-3, and a loading control like actin).
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Xenograft Studies
-
Tumor Implantation:
-
Treatment Administration:
-
Mice are randomized into treatment and vehicle control groups.
-
This compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[21]
-
-
Monitoring and Endpoint:
-
Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study (e.g., after 15 days or when tumors reach a maximum size), mice are euthanized.[14]
-
Tumors are excised for downstream analysis, such as western blotting for pharmacodynamic markers (e.g., pERK) or immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).[15]
-
Mandatory Visualizations
RAS Signaling and Inhibitor Action
Caption: RAS signaling pathway and points of therapeutic intervention.
KRAS Inhibitor Resistance and Pan-RAS Strategy
References
- 1. addgene.org [addgene.org]
- 2. anygenes.com [anygenes.com]
- 3. researchgate.net [researchgate.net]
- 4. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Mechanisms Underlie the Acquired Resistance to KRAS G12C Inhibition | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 7. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 8. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]
- 13. qlgntx.com [qlgntx.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | Ras | MAPK | TargetMol [targetmol.com]
- 16. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. K-RAS Mutant Pancreatic Tumors Show Higher Sensitivity to MEK than to PI3K Inhibition In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Pan-RAS-IN-1: A Technical Deep Dive into its Impact on Active and Inactive RAS States
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, are implicated in a significant portion of human cancers. These proteins cycle between an active GTP-bound state and an inactive GDP-bound state, a process tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). The development of inhibitors that can effectively target RAS has been a long-standing challenge in oncology. Pan-RAS inhibitors, which target multiple RAS isoforms, represent a promising strategy to overcome resistance mechanisms associated with isoform switching and compensatory signaling. This technical guide provides an in-depth analysis of Pan-RAS-IN-1, a pan-RAS inhibitor, with a focus on its molecular mechanism and its effects on both the active and inactive states of RAS proteins.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that has been shown to bind to RAS proteins and disrupt their function. Available data indicates that this compound interacts with the active, GTP-bound conformation of RAS. Specifically, it has been demonstrated to bind to the constitutively active KRAS G12D mutant loaded with a non-hydrolyzable GTP analog (GppNHp).[1] This interaction is thought to interfere with the binding of RAS to its downstream effectors, thereby inhibiting oncogenic signaling. While the primary interaction appears to be with the active state, the full extent of its impact on the inactive, GDP-bound state and the nucleotide exchange process is still under investigation.
Quantitative Data on this compound Interaction with RAS
The binding affinity of this compound for the active state of KRAS has been quantitatively assessed using multiple biophysical techniques. This data is crucial for understanding the potency and potential efficacy of the inhibitor.
| Parameter | RAS Isoform/State | Value | Method(s) |
| Dissociation Constant (Kd) | KRas G12D - GppNHp (Active State Mimic) | < 20 µM | Microscale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR)[1] |
Experimental Protocols
To facilitate further research and validation of this compound and other pan-RAS inhibitors, this section provides detailed methodologies for key experiments.
Biochemical Assays
1. Microscale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is altered upon ligand binding.
-
Objective: To determine the binding affinity (Kd) of this compound to a fluorescently labeled RAS protein.
-
Materials:
-
Purified, fluorescently labeled RAS protein (e.g., NT-647 labeled KRAS G12D pre-loaded with GppNHp or GDP).
-
This compound dissolved in a compatible buffer (e.g., PBS with 0.05% Tween-20).
-
MST instrument (e.g., Monolith NT.115).
-
MST capillaries.
-
-
Protocol:
-
Prepare a series of 16 dilutions of this compound in the assay buffer, starting from a high concentration (e.g., 1 mM) and performing 1:1 serial dilutions.
-
Prepare a constant concentration of the fluorescently labeled RAS protein in the same assay buffer.
-
Mix each dilution of this compound with the labeled RAS protein solution in a 1:1 ratio. The final concentration of the labeled RAS protein should be in the low nanomolar range and constant across all samples.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 30 minutes at room temperature).
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples in the MST instrument.
-
Analyze the data using the instrument's software to determine the Kd by fitting the change in thermophoresis as a function of the ligand concentration to a binding curve.
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
-
Objective: To determine the thermodynamic profile of the interaction between this compound and RAS.
-
Materials:
-
Purified, unlabeled RAS protein (e.g., KRAS G12D pre-loaded with GppNHp or GDP) at a known concentration (e.g., 10-50 µM).
-
This compound at a 10-20 fold higher concentration than the RAS protein, dissolved in the same buffer.
-
ITC instrument (e.g., MicroCal PEAQ-ITC).
-
-
Protocol:
-
Thoroughly dialyze both the RAS protein and this compound against the same buffer to minimize heats of dilution.
-
Degas both solutions immediately before the experiment.
-
Load the RAS protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 1-2 µL) of this compound into the sample cell while monitoring the heat change.
-
As a control, perform a separate titration of this compound into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about protein-ligand interactions by monitoring changes in the chemical environment of specific atoms upon binding.
-
Objective: To identify the binding site of this compound on RAS and to confirm the interaction.
-
Materials:
-
Purified, isotopically labeled (e.g., ¹⁵N-labeled) RAS protein (e.g., KRAS G12D pre-loaded with GppNHp or GDP).
-
This compound.
-
NMR spectrometer.
-
-
Protocol:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled RAS protein.
-
Prepare a series of samples with a constant concentration of the labeled RAS protein and increasing concentrations of this compound.
-
Acquire ¹H-¹⁵N HSQC spectra for each sample.
-
Analyze the spectra for chemical shift perturbations (CSPs) of the amide signals of the RAS protein. Residues with significant CSPs upon addition of this compound are likely to be at or near the binding site.
-
The magnitude of the CSPs can be used to estimate the binding affinity.
-
Cellular Assays
1. RAS Activation Assay (RAF1-RBD Pulldown)
This assay is used to specifically measure the amount of active, GTP-bound RAS in cells. It utilizes the RAS-binding domain (RBD) of the RAF1 kinase, which has a high affinity for GTP-RAS.
-
Objective: To determine the effect of this compound on the levels of active RAS in cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., with a known RAS mutation).
-
This compound.
-
Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).
-
GST-RAF1-RBD fusion protein pre-coupled to glutathione-agarose beads.
-
Anti-pan-RAS antibody.
-
-
Protocol:
-
Culture the cancer cells to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Lyse the cells on ice using the lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with the GST-RAF1-RBD beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-pan-RAS antibody to detect the amount of active RAS.
-
As a control, a portion of the total cell lysate should also be analyzed by Western blotting to determine the total RAS levels.
-
Signaling Pathways and Experimental Workflows
This compound, by binding to active RAS, is expected to inhibit the downstream signaling pathways that are crucial for cancer cell proliferation and survival. The primary pathways affected are the MAPK/ERK and PI3K/AKT pathways.
Caption: Simplified RAS signaling pathway and the inhibitory action of this compound.
The following workflow outlines the general steps for evaluating a pan-RAS inhibitor like this compound.
Caption: General experimental workflow for the evaluation of a pan-RAS inhibitor.
Conclusion
This compound represents a valuable tool for studying the consequences of pan-RAS inhibition. Its demonstrated ability to bind to the active state of RAS provides a clear mechanism for its anti-proliferative effects in RAS-dependent cancer cells. However, to fully understand its therapeutic potential and to guide the development of next-generation pan-RAS inhibitors, a more complete characterization of its interaction with the inactive, GDP-bound state of various RAS isoforms is essential. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate this compound and other novel RAS inhibitors, ultimately contributing to the development of more effective cancer therapies.
References
A Comprehensive Review of Small Molecule Pan-RAS Inhibitors: A Technical Guide for Drug Development Professionals
November 2025
Abstract
Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most prevalent oncogenic drivers in human cancers, yet have long been considered "undruggable." The recent success of mutant-specific inhibitors, such as those targeting KRAS(G12C), has revitalized efforts to directly target RAS. However, the limited patient population for these allele-specific drugs and the emergence of resistance necessitates broader therapeutic strategies. Pan-RAS inhibitors, designed to target multiple RAS isoforms and common mutations, represent a promising approach to overcome these limitations. This technical guide provides an in-depth literature review of the development of small molecule pan-RAS inhibitors, focusing on their mechanisms of action, quantitative biochemical and cellular activities, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Rationale for Pan-RAS Inhibition
The three RAS proto-oncogenes, KRAS, NRAS, and HRAS, encode highly homologous small GTPases that act as critical molecular switches in signal transduction pathways regulating cell proliferation, survival, and differentiation.[1] Somatic mutations in RAS genes, present in approximately 30% of all human cancers, lock the RAS protein in a constitutively active, GTP-bound state, leading to aberrant downstream signaling primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[1][2]
While the development of covalent inhibitors targeting the KRAS(G12C) mutant has been a landmark achievement, this specific mutation accounts for only a fraction of all RAS-driven cancers.[3] Furthermore, resistance to these allele-specific inhibitors can arise through various mechanisms, including the activation of other RAS isoforms.[3] A pan-RAS inhibitor, capable of binding to and inhibiting the function of multiple RAS isoforms and their common oncogenic mutants, could therefore offer a more comprehensive therapeutic strategy.[3] This review will delve into the current landscape of small molecule pan-RAS inhibitors, with a focus on their biochemical and cellular characterization.
Key Signaling Pathways in RAS-Driven Cancers
The biological consequences of activating RAS mutations are mediated through the engagement of downstream effector proteins. A thorough understanding of these signaling cascades is crucial for the development and evaluation of pan-RAS inhibitors.
The RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that, when constitutively activated by mutant RAS, drives uncontrolled cell proliferation. The key components of this pathway are illustrated in the diagram below.
The PI3K/AKT Signaling Pathway
In addition to the MAPK cascade, activated RAS also stimulates the PI3K/AKT pathway, which plays a crucial role in promoting cell survival and proliferation.
Quantitative Data for Key Pan-RAS Inhibitors
A growing number of small molecule pan-RAS inhibitors are in various stages of preclinical and clinical development. This section summarizes the quantitative data for several notable examples.
Biochemical Activity
The direct interaction of pan-RAS inhibitors with different RAS isoforms and mutants is a critical measure of their potential efficacy. Binding affinities are typically determined by biophysical techniques such as isothermal titration calorimetry (ITC) and microscale thermophoresis (MST).
| Inhibitor | Target | Kd (nM) | Method |
| BI-2865 | KRAS (WT) | 6.9 | ITC |
| KRAS(G12C) | 4.5 | ITC | |
| KRAS(G12D) | 32 | ITC | |
| KRAS(G12V) | 26 | ITC | |
| KRAS(G13D) | 4.3 | ITC | |
| Compound 3144 | KRAS(G12D) | 4,700 | MST |
| KRAS (WT) | 17,000 | MST | |
| HRAS | 6,600 | MST | |
| NRAS | 3,700 | MST | |
| Cyclorasin B4-27 | KRAS(G12V)-GppNHp | 21 | Not Specified |
Data compiled from multiple sources.[4][5][6][7]
Cellular Activity
The ability of pan-RAS inhibitors to suppress the proliferation of cancer cells harboring various RAS mutations is a key indicator of their therapeutic potential. This is typically assessed using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a standard metric.
| Inhibitor | Cell Line | RAS Mutation | IC50 (nM) |
| ADT-007 | HCT-116 | KRAS(G13D) | 5 |
| MIA PaCa-2 | KRAS(G12C) | 2 | |
| BI-2865 | BaF3 | KRAS(G12C) | ~140 |
| BaF3 | KRAS(G12D) | ~140 | |
| BaF3 | KRAS(G12V) | ~140 |
Data compiled from multiple sources.[7][8][9]
In Vivo Efficacy
The antitumor activity of pan-RAS inhibitors is evaluated in preclinical animal models, most commonly in mouse xenograft studies. Key endpoints include tumor growth inhibition and, in some cases, tumor regression.
| Inhibitor | Tumor Model | Key Findings |
| RMC-6236 | Pancreatic Ductal Adenocarcinoma (PDAC) xenografts | Dose-dependent tumor growth inhibition. |
| Compound 3144 | MDA-MB-231 breast cancer xenografts | Reduced tumor growth and phospho-ERK levels.[10] |
| Cyclorasin B4-27 | Mouse xenograft models | Suppressed tumor growth at 1-5 mg/kg daily doses.[5] |
| ADT-007 | Colorectal cancer syngeneic mouse model | Strong inhibition of tumor growth with intra-tumoral injection.[8] |
Experimental Protocols
The reliable characterization of pan-RAS inhibitors depends on robust and well-defined experimental methodologies. This section outlines the core protocols for key assays cited in the literature.
A Typical Experimental Workflow
The discovery and preclinical development of a pan-RAS inhibitor generally follows a structured workflow, from initial screening to in vivo efficacy studies.
Biochemical Assays
ITC directly measures the heat change that occurs upon the binding of a small molecule inhibitor to its protein target. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
Principle: A solution of the pan-RAS inhibitor is titrated into a solution containing the purified RAS protein in a microcalorimeter cell. The heat released or absorbed during binding is measured after each injection.
-
General Protocol:
-
Purified RAS protein (e.g., KRAS, NRAS, or HRAS, wild-type or mutant) is extensively dialyzed against the assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP).
-
The inhibitor is dissolved in the same dialysis buffer to minimize heats of dilution.
-
The protein solution is loaded into the sample cell of the ITC instrument, and the inhibitor solution is loaded into the titration syringe.
-
A series of small injections of the inhibitor are made into the protein solution at a constant temperature.
-
The resulting heat changes are measured and integrated to generate a binding isotherm.
-
The binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
-
MST measures the directed movement of molecules in a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon ligand binding.
-
Principle: A fluorescently labeled RAS protein is mixed with varying concentrations of the unlabeled pan-RAS inhibitor. The movement of the fluorescently labeled RAS in a temperature gradient is monitored. A change in this movement upon inhibitor binding is used to determine the binding affinity.
-
General Protocol:
-
Purified RAS protein is fluorescently labeled according to the manufacturer's instructions (e.g., using an NHS-ester reactive dye).
-
A serial dilution of the pan-RAS inhibitor is prepared in the assay buffer.
-
A constant concentration of the labeled RAS protein is added to each inhibitor dilution.
-
The samples are loaded into glass capillaries.
-
The MST instrument applies a localized infrared laser to create a temperature gradient, and the fluorescence within the capillary is monitored.
-
The change in thermophoresis is plotted against the inhibitor concentration, and the data are fitted to a binding equation to determine the Kd.
-
Cell-Based Assays
These assays determine the effect of a pan-RAS inhibitor on the growth and viability of cancer cell lines.
-
Principle: The number of viable cells in culture is quantified after treatment with the inhibitor. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3]
-
General Protocol:
-
Cancer cells with known RAS mutations are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the pan-RAS inhibitor for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Luminescence is measured using a plate reader.
-
The data are normalized to untreated control cells, and the IC50 value is calculated by fitting the dose-response curve.
-
This assay is used to measure the levels of active, GTP-bound RAS in cells following inhibitor treatment.
-
Principle: The RAS-binding domain (RBD) of an effector protein, such as RAF1, which specifically binds to the GTP-bound form of RAS, is used to pull down active RAS from cell lysates. The amount of pulled-down RAS is then quantified by Western blotting.
-
General Protocol:
-
Cells are treated with the pan-RAS inhibitor for the desired time.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
The cell lysates are incubated with GST-tagged RAF1-RBD bound to glutathione-agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads and resolved by SDS-PAGE.
-
The levels of active RAS are detected by Western blotting using a pan-RAS or isoform-specific RAS antibody.
-
This assay measures the phosphorylation status of ERK, a key downstream effector in the MAPK pathway, to assess the impact of a pan-RAS inhibitor on signaling.
-
Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) relative to total ERK in cell lysates.
-
General Protocol:
-
Cells are treated with the pan-RAS inhibitor.
-
Cell lysates are prepared as described above.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with a primary antibody specific for p-ERK.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.
-
The membrane is then stripped and re-probed with an antibody for total ERK as a loading control.
-
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of a pan-RAS inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.
-
General Protocol:
-
A suspension of human cancer cells with a specific RAS mutation is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The pan-RAS inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors are excised and may be used for pharmacodynamic analysis (e.g., p-ERK levels).
-
Conclusion and Future Directions
The development of small molecule pan-RAS inhibitors represents a significant advancement in the quest to target one of the most challenging oncogenes. The compounds discussed in this review demonstrate the feasibility of directly inhibiting multiple RAS isoforms and mutants, offering the potential for broader clinical utility than allele-specific inhibitors. The continued application of rigorous biochemical, cellular, and in vivo experimental methodologies will be crucial for the successful translation of these promising molecules into effective cancer therapies. Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of pan-RAS inhibitors, as well as exploring rational combination strategies to overcome intrinsic and acquired resistance.
References
- 1. Measuring the K D of Protein–Ligand Interactions Using Microscale Thermophoresis | Springer Nature Experiments [experiments.springernature.com]
- 2. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 4. ch.promega.com [ch.promega.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI-2865, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pan-RAS-IN-1: A Technical Guide to its Potential in Pancreatic Ductal Adenocarcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. A key driver of PDAC is the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), which is mutated in over 90% of cases. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The development of effective KRAS inhibitors has been a long-standing challenge in oncology. Pan-RAS inhibitors, which target all RAS isoforms (KRAS, NRAS, and HRAS), represent a promising therapeutic strategy to overcome the challenges of specific KRAS mutations and potential resistance mechanisms. This technical guide focuses on the preclinical potential of Pan-RAS-IN-1, a representative Pan-RAS inhibitor, in the context of PDAC.
Mechanism of Action
This compound is a small molecule inhibitor designed to bind to RAS proteins, preventing their activation and subsequent downstream signaling. Some pan-RAS inhibitors, such as ADT-007, achieve this by binding to nucleotide-free RAS, thereby blocking the loading of GTP.[1][2] This mode of action effectively inhibits both mutant and wild-type RAS isoforms, offering a broader therapeutic window compared to mutant-specific inhibitors. By preventing RAS from adopting its active GTP-bound conformation, this compound effectively shuts down the key signaling cascades that drive PDAC progression.
Impact on Core Signaling Pathways in PDAC
The constitutive activation of KRAS in PDAC leads to the hyperactivation of two major downstream signaling pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound, by inhibiting the initial step of RAS activation, leads to a comprehensive shutdown of these oncogenic signaling networks.
RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. In KRAS-mutant PDAC, the continuous activation of this pathway drives uncontrolled cell division. This compound effectively abrogates this signaling cascade by preventing the RAS-GTP-mediated recruitment and activation of RAF kinases (ARAF, BRAF, and CRAF). This leads to a subsequent reduction in the phosphorylation and activation of MEK1/2 and ERK1/2. The inhibition of ERK1/2 phosphorylation is a key biomarker of Pan-RAS inhibitor activity.[3]
Figure 1: Inhibition of the RAF-MEK-ERK pathway by this compound.
PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway plays a crucial role in cell growth, survival, and metabolism. In PDAC, this pathway is frequently activated downstream of mutant KRAS. This compound inhibits this pathway by preventing RAS-GTP from binding to and activating the p110 catalytic subunit of PI3K. This leads to a decrease in the production of PIP3 and subsequent reduction in the phosphorylation and activation of AKT and its downstream effector, mTOR. The inhibition of AKT phosphorylation is another important indicator of Pan-RAS inhibitor efficacy.[4]
Figure 2: Inhibition of the PI3K-AKT-mTOR pathway by this compound.
Quantitative Data on Preclinical Efficacy
The preclinical efficacy of various pan-RAS inhibitors has been evaluated in a range of PDAC cell lines harboring different KRAS mutations. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds.
| Pan-RAS Inhibitor | PDAC Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| ADT-007 | MIA PaCa-2 | G12C | 2.1 | [3] |
| PANC-1 | G12D | 5.8 | [3] | |
| SW-1990 | G12D | 2.4 | [3] | |
| CFPAC-1 | G12V | 6.3 | [3] | |
| BxPC-3 | WT | 2500 | [3] | |
| BAY-293 | PANC-1 | G12D | ~1000-6640 | [5] |
| MIA PaCa-2 | G12C | ~950-5260 | [5] | |
| AsPC-1 | G12D | - | [1] | |
| BxPC-3 | WT | - | [1] | |
| RMC-7977 | Capan-1 | G12V | Low nM | [6] |
| HPAC | G12D | Low nM | [6] | |
| MIA PaCa-2 | G12C | Low nM | [6] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., 2D vs. 3D culture, incubation time). The data presented here are for comparative purposes.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
PDAC cell lines (e.g., MIA PaCa-2, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Opaque-walled 96-well or 384-well plates
-
This compound compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed PDAC cells in opaque-walled multiwell plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of the this compound compound in culture medium.
-
Add the desired concentrations of the compound to the experimental wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for 72-96 hours at 37°C.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[7][8][9][10][11]
Western Blot Analysis for RAS Pathway Inhibition
This technique is used to detect the levels of specific proteins in a sample, allowing for the assessment of the phosphorylation status of key signaling molecules.
Materials:
-
PDAC cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-RAS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat PDAC cells with this compound for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[12][13][14][15]
In Vivo Pancreatic Ductal Adenocarcinoma Xenograft Model
Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunodeficient mice, are considered more clinically relevant than cell line-derived xenografts.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Fresh PDAC tumor tissue from patients (obtained with ethical approval)
-
Matrigel
-
Surgical tools
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Obtain fresh PDAC tumor tissue from surgical resection.
-
Cut the tumor tissue into small fragments (1-3 mm³).
-
Subcutaneously or orthotopically implant the tumor fragments, often mixed with Matrigel, into the flank or pancreas of anesthetized immunodeficient mice.[16][17][18][19][20]
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Figure 3: General experimental workflow for preclinical evaluation.
Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
IHC is used to visualize the expression and localization of specific proteins within tissue sections. Ki-67 is a marker of cell proliferation, and cleaved caspase-3 is a marker of apoptosis.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., hydrogen peroxide, serum)
-
Primary antibodies (anti-Ki-67, anti-cleaved caspase-3)
-
Secondary antibody detection system (e.g., HRP-conjugated)
-
Chromogen (e.g., DAB)
-
Counterstain (e.g., hematoxylin)
-
Mounting medium
-
Microscope
Procedure:
-
Cut thin sections (4-5 µm) from the FFPE tumor blocks and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody (anti-Ki-67 or anti-cleaved caspase-3) for the recommended time and temperature.
-
Wash the slides.
-
Incubate with the secondary antibody detection system.
-
Wash the slides.
-
Apply the chromogen to visualize the antibody staining.
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the slides under a microscope to quantify the percentage of Ki-67 positive cells and the extent of cleaved caspase-3 staining.[21][22][23][24][25]
Conclusion and Future Directions
This compound and other pan-RAS inhibitors have demonstrated significant preclinical potential in PDAC models by effectively inhibiting the core signaling pathways that drive tumor growth and survival. The ability of these compounds to target all RAS isoforms irrespective of their mutation status offers a promising strategy to address the heterogeneity of KRAS mutations in PDAC and potentially overcome resistance mechanisms that emerge with mutant-specific inhibitors.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of pan-RAS inhibitors to enhance their therapeutic index. Combination strategies, such as pairing pan-RAS inhibitors with immunotherapy or other targeted agents, may further improve their anti-tumor efficacy. As our understanding of the complex biology of PDAC continues to evolve, pan-RAS inhibition stands out as a compelling approach with the potential to make a meaningful impact on the treatment of this devastating disease. The progression of potent and selective pan-RAS inhibitors into clinical trials will be a critical next step in evaluating their true therapeutic potential for patients with PDAC.[26][27]
References
- 1. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 3. ADT-1004, a promising pan-RAS inhibitor, shows efficacy in PDAC | BioWorld [bioworld.com]
- 4. Regulation of cell apoptosis and proliferation in pancreatic cancer through PI3K/Akt pathway via Polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ch.promega.com [ch.promega.com]
- 8. scribd.com [scribd.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pERK1/2 silencing sensitizes pancreatic cancer BXPC-3 cell to gemcitabine-induced apoptosis via regulating Bax and Bcl-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Generation and application of patient-derived xenograft models in pancreatic cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Dual-color immunocytochemistry (Ki-67 with LCA) for precise grading of pancreatic neuroendocrine tumors with applicability to small biopsies and cell blocks - CytoJournal [cytojournal.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. sysy-histosure.com [sysy-histosure.com]
- 25. biocare.net [biocare.net]
- 26. Pan-RAS Inhibitor Offers Hope of Improved Pancreatic Cancer Prognosis - ..I-PROD-1-CIIProd_153 [clinicalresearchnewsonline.com]
- 27. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma. | Broad Institute [broadinstitute.org]
Unveiling the Impact of Pan-RAS Inhibition on Colorectal Cancer Cell Lines: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of Pan-RAS-IN-1, a pan-RAS inhibitor, on colorectal cancer (CRC) cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anti-cancer therapeutics targeting the RAS signaling pathway. The information presented herein summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes. As specific data for a compound named "this compound" is limited in publicly available research, this guide will focus on the well-characterized pan-RAS inhibitor, ADT-007, as a representative molecule of this class.
Executive Summary
Mutations in the RAS family of oncogenes (KRAS, NRAS, and HRAS) are prevalent in a significant portion of colorectal cancers, driving tumor growth and resistance to conventional therapies. Pan-RAS inhibitors, which target multiple RAS isoforms regardless of their mutational status, represent a promising therapeutic strategy. This guide explores the cellular and molecular consequences of pan-RAS inhibition in CRC cell lines, highlighting its effects on cell viability, apoptosis, and key signaling pathways.
Quantitative Analysis of Pan-RAS Inhibitor Activity
The efficacy of a pan-RAS inhibitor is demonstrated by its ability to selectively inhibit the growth of RAS-mutant cancer cells. The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a compound's potency. The following tables summarize the IC50 values of the pan-RAS inhibitor ADT-007 in various colorectal cancer cell lines with different RAS mutational statuses.
Table 1: Growth Inhibitory (IC50) Values of ADT-007 in Colorectal Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) |
| HCT-116 | G13D | 5[1] |
| DLD-1 | G13D | Data not specified, but potent inhibition shown[2] |
| HT29 | Wild-Type | >1000[3][4] |
| COLO-205 | Wild-Type | Data not specified, but reduced sensitivity shown[2] |
Table 2: Comparative Growth Inhibition of ADT-007 in RAS-Mutant vs. RAS Wild-Type CRC Cell Lines
| Cell Line | RAS Status | ADT-007 IC50 (nM) |
| HCT-116 | Mutant (KRAS G13D) | 5[1] |
| HT29 | Wild-Type | >1000[3][4] |
These data clearly indicate that the pan-RAS inhibitor ADT-007 potently and selectively inhibits the growth of CRC cell lines harboring KRAS mutations, while having minimal effect on wild-type RAS cell lines.[1][2][3][4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to preclinical drug evaluation. This section outlines the methodologies for key in vitro assays used to assess the effects of pan-RAS inhibitors on colorectal cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pan-RAS inhibitor (e.g., ADT-007)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[5]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the pan-RAS inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The Annexin V-FITC assay is a widely used method to detect early and late apoptosis.[6] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[6]
Materials:
-
Colorectal cancer cell lines
-
Pan-RAS inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the pan-RAS inhibitor at the desired concentrations for 48 hours.[7]
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the impact of the pan-RAS inhibitor on key signaling pathways.
Materials:
-
Colorectal cancer cell lines
-
Pan-RAS inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RAS, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the pan-RAS inhibitor for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for some antibodies are 1:1000 for total RAS, p-ERK, ERK, p-AKT, and AKT, and 1:10000 for GAPDH.[9][10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflow
RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11] In colorectal cancer, activating mutations in RAS lead to constitutive activation of this pathway. Pan-RAS inhibitors block the activation of RAS, thereby inhibiting downstream signaling.
Caption: RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
PI3K-AKT-mTOR Signaling Pathway
The PI3K-AKT-mTOR pathway is another crucial intracellular signaling pathway that governs cell growth, proliferation, and survival.[12] RAS can also activate this pathway, and its inhibition by a pan-RAS inhibitor leads to a reduction in pro-survival signals.
Caption: PI3K-AKT-mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating Pan-RAS Inhibitors
The following diagram illustrates a typical workflow for the in vitro evaluation of a pan-RAS inhibitor in colorectal cancer cell lines.
Caption: A typical experimental workflow for the in vitro evaluation of a pan-RAS inhibitor.
Conclusion
The data and protocols presented in this technical guide demonstrate that pan-RAS inhibitors, exemplified by ADT-007, are potent and selective agents against colorectal cancer cell lines harboring RAS mutations. The inhibition of RAS leads to the suppression of critical pro-survival signaling pathways, including the MAPK/ERK and PI3K/AKT cascades, ultimately resulting in decreased cell viability and induction of apoptosis. The detailed experimental methodologies provided herein offer a robust framework for the continued preclinical investigation of this promising class of anti-cancer therapeutics. Further studies are warranted to explore the in vivo efficacy and potential for combination therapies to overcome resistance and improve patient outcomes in RAS-driven colorectal cancer.
References
- 1. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. ascopubs.org [ascopubs.org]
- 5. 2.6. Determination of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Annexin V apoptotic cell staining and cell cycle assay [bio-protocol.org]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Pan-RAS-IN-1 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, are implicated in a significant percentage of human cancers. The development of inhibitors that can target all RAS isoforms, known as pan-RAS inhibitors, represents a promising therapeutic strategy. Pan-RAS-IN-1 and similar molecules are invaluable tools for studying RAS biology and for the preclinical evaluation of pan-RAS inhibition as a cancer therapy. These application notes provide detailed protocols for utilizing this compound in cell culture studies to assess its efficacy and mechanism of action.
Mechanism of Action
Pan-RAS inhibitors, such as this compound, function by disrupting the interaction between RAS proteins and their downstream effectors.[1] More specifically, some pan-RAS inhibitors like ADT-007 have been shown to bind to the nucleotide-free state of RAS, which prevents GTP from activating RAS-effector interactions.[2][3][4] This blockade effectively abrogates signaling through key downstream pathways, primarily the MAPK/ERK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis in RAS-dependent cancer cells.[2][3][5]
Data Presentation
The efficacy of pan-RAS inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for the pan-RAS inhibitor ADT-007, a compound with a well-characterized mechanism of action, in several cancer cell lines.
| Cell Line | Cancer Type | RAS Mutation | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | KRAS G13D | 5 | |
| DLD-1 | Colorectal Cancer | KRAS G13D | 4.7 | [6] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 2 | |
| HT-29 | Colorectal Cancer | BRAF V600E (RAS WT) | 493 | |
| COLO 205 | Colorectal Cancer | BRAF V600E (RAS WT) | 2430 | [6] |
| BxPC-3 | Pancreatic Cancer | RAS WT | >1000 |
Note: The sensitivity to pan-RAS inhibitors is highly correlated with the presence of a RAS mutation and the cell's dependence on RAS signaling for proliferation.[2][4]
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the effects of this compound in cell culture.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a pan-RAS inhibitor.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MIA PaCa-2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 nM to 10,000 nM.[6]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[6]
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for RAS Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-RAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24-48 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 12.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
RAS-GTP Pulldown Assay
This assay is used to specifically measure the levels of active, GTP-bound RAS in cells following treatment with a pan-RAS inhibitor.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (containing GST-Raf-RBD which specifically binds to active GTP-bound Ras)[9]
-
Raf-1 RBD agarose beads
-
Wash buffer
-
Laemmli sample buffer
-
Western blot reagents (as described above)
-
Anti-pan-RAS antibody
Protocol:
-
Treat cells with this compound as described for the Western blot protocol.
-
Lyse cells in ice-cold lysis buffer containing GST-Raf-RBD.[9]
-
Clarify the lysates by centrifugation.
-
Incubate 200 µg of whole-cell lysate with Raf-1 RBD agarose beads for 30-60 minutes at 4°C with rotation.[10][11]
-
Pellet the beads by centrifugation and wash them three times with wash buffer.[10]
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer for 5 minutes.[10]
-
Analyze the eluted samples by Western blotting using an anti-pan-RAS antibody to detect the amount of active RAS.
-
A sample of the total cell lysate should also be run as a control for the total amount of RAS protein.
Visualizations
The following diagrams illustrate the key signaling pathways affected by pan-RAS inhibitors and the general workflow for evaluating these compounds.
Caption: this compound inhibits RAS-GTP effector binding, blocking MAPK and PI3K pathways.
Caption: Workflow for evaluating this compound's effect on cell viability and signaling.
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neweastbio.com [neweastbio.com]
- 3. researchgate.net [researchgate.net]
- 4. K-RAS Mutant Pancreatic Tumors Show Higher Sensitivity to MEK than to PI3K Inhibition In Vivo | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell-Based Assays with Pan-RAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays with pan-RAS inhibitors, using Pan-RAS-IN-1 as a primary example. Given the limited publicly available quantitative data for this compound, data from other well-characterized pan-RAS inhibitors, such as ADT-007 and BI-2865, are included to provide a broader context and representative values for assay design and interpretation.
Mechanism of Action
Pan-RAS inhibitors are designed to target multiple RAS isoforms (KRAS, HRAS, and NRAS), irrespective of their mutational status.[1][2] This approach is intended to overcome the resistance mechanisms associated with inhibitors that target specific RAS mutants, such as the compensatory activation of other RAS isoforms.[1][2] Some pan-RAS inhibitors, like ADT-007, function by binding to nucleotide-free RAS, which blocks the loading of GTP and subsequent activation of downstream effector pathways, including the MAPK/AKT signaling cascade.[3][4][5][6] This ultimately leads to cell cycle arrest and apoptosis in RAS-dependent cancer cells.[7][8] this compound has been shown to bind to Ras proteins and induce cell death in a manner that is partially dependent on the expression of these proteins.[9][10]
Data Presentation: Efficacy of Pan-RAS Inhibitors
The following tables summarize the in vitro efficacy of representative pan-RAS inhibitors across various cancer cell lines. This data is crucial for selecting appropriate cell models and determining effective concentration ranges for your experiments.
Table 1: Pan-RAS Inhibitor IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | RAS Status | Pan-RAS Inhibitor | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | ADT-007 | 5 | [3][7] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | KRAS G12C | ADT-007 | 2 | [3][7] |
| DLD-1 | Colorectal Adenocarcinoma | KRAS G13D | ADT-007 | 4.7 | [11] |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E (RAS WT) | ADT-007 | 493 | [3] |
| BxPC-3 | Pancreatic Adenocarcinoma | RAS WT | ADT-007 | >1000 | [5] |
| Ba/F3 | Pro-B | KRAS G12C | BI-2865 | ~140 | |
| Ba/F3 | Pro-B | KRAS G12D | BI-2865 | ~140 | [12] |
| Ba/F3 | Pro-B | KRAS G12V | BI-2865 | ~140 | [12] |
| DLD-1 | Colorectal Adenocarcinoma | KRAS G13D | Compound 3144 | 3800 | [1] |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture, incubation time).
Experimental Protocols
Here are detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of pan-RAS inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the dose-dependent effect of the pan-RAS inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest (with known RAS mutational status)
-
Complete cell culture medium
-
This compound (or other pan-RAS inhibitor)
-
DMSO (for inhibitor stock solution)
-
96-well clear or white-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common concentration range to test is 0.1 nM to 10 µM.[6] Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate for 72-96 hours for 2D cultures or 8-10 days for 3D spheroid cultures.[6]
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for Downstream Signaling
This protocol is used to assess the inhibition of RAS downstream signaling pathways, such as the phosphorylation of ERK (p-ERK) and AKT (p-AKT).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-pan-RAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
For some experiments, cells can be serum-starved overnight and then stimulated with a growth factor like EGF for 10-15 minutes before lysis to assess the inhibitor's effect on activated signaling.[1][13]
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[14]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[15]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in treated samples to the vehicle control.
-
Immunofluorescence for RAS Localization
This assay visualizes the subcellular localization of RAS proteins and can indicate whether the inhibitor affects RAS trafficking or localization to the plasma membrane.
Materials:
-
Cancer cell lines
-
Glass coverslips
-
Complete cell culture medium
-
This compound
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-pan-RAS)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat with this compound at the desired concentration and for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-pan-RAS antibody diluted in antibody dilution buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain nuclei with DAPI or Hoechst for 5 minutes.
-
Wash with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: RAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for cell-based assays with a pan-RAS inhibitor.
References
- 1. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 9. This compound | Ras | MAPK | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Establishing a Xenograft Mouse Model for Pan-RAS Inhibitor Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most prevalent oncogenic drivers in human cancers, present in approximately 30% of all human tumors.[1] For decades, RAS proteins were considered "undruggable." However, recent breakthroughs have led to the development of novel inhibitors, including Pan-RAS inhibitors that target multiple RAS isoforms regardless of mutation status.[1] These inhibitors offer a promising strategy to overcome the resistance mechanisms associated with allele-specific inhibitors.[1]
This document provides detailed application notes and protocols for establishing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of Pan-RAS inhibitors, using the novel inhibitor ADT-007 as a representative example. ADT-007 is a potent, selective Pan-RAS inhibitor that functions by binding to nucleotide-free RAS, thereby blocking GTP activation and subsequent downstream signaling through the MAPK/AKT pathways.[2][3][4][5] Preclinical studies have demonstrated its robust antitumor activity in various cancer models.[2][5]
I. Rationale and Applications
A xenograft mouse model is an indispensable tool in preclinical cancer research, allowing for the in vivo assessment of a drug's therapeutic potential. This model is crucial for:
-
Efficacy Studies: Determining the ability of a Pan-RAS inhibitor to inhibit tumor growth in a living organism.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlating drug exposure with target engagement and antitumor response.
-
Toxicity and Safety Assessment: Evaluating the potential side effects of the therapeutic agent.
-
Biomarker Discovery: Identifying molecular markers that predict treatment response or resistance.
II. Experimental Design and Workflow
A typical workflow for establishing a xenograft mouse model for Pan-RAS inhibitor testing involves several key stages, from cell line selection to data analysis.
III. Detailed Protocols
A. Cell Line Selection and Culture
The choice of cell line is critical for the success of a xenograft study. It is essential to use cell lines with well-characterized RAS mutations.
Recommended Cell Lines with RAS Mutations:
| Cell Line | Cancer Type | RAS Mutation |
| HCT-116 | Colorectal Carcinoma | KRAS G13D |
| PANC-1 | Pancreatic Adenocarcinoma | KRAS G12D |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S |
| SK-MEL-28 | Melanoma | NRAS Q61R |
| SNU-C2B | Colorectal Cancer | KRAS G12D |
| SNU-601 | Gastric Cancer | KRAS G13D |
Protocol for Cell Culture:
-
Cell Thawing and Expansion: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin). Centrifuge at low speed, discard the supernatant, and resuspend the cell pellet in fresh medium. Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Passaging: Passage the cells when they reach 80-90% confluency.[6] Wash the cells with PBS, detach them using trypsin-EDTA, and neutralize the trypsin with complete medium. Centrifuge the cells, resuspend them in fresh medium, and seed them into new flasks at the appropriate density. It is recommended to use cells for implantation that have been passaged no more than 3-5 times after thawing.[6]
-
Mycoplasma Testing: Regularly test the cell cultures for mycoplasma contamination, as it can significantly impact cell behavior and tumor growth.[6]
B. Animal Model Selection and Handling
Immunodeficient mice are required for the engraftment of human tumor cells.
Recommended Mouse Strains:
-
Athymic Nude Mice (nu/nu): Lack a thymus and are deficient in T-lymphocytes.
-
NOD-scid IL2Rgamma-null (NSG) Mice: Highly immunodeficient, lacking mature T, B, and NK cells, and deficient in cytokine signaling.[7]
Animal Husbandry:
-
House the mice in a specific pathogen-free (SPF) facility.
-
Provide autoclaved food, water, and bedding.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.[8][9]
C. Subcutaneous Tumor Implantation
Materials:
-
Logarithmically growing tumor cells
-
Sterile PBS or serum-free medium
-
Matrigel (optional, but recommended to improve tumor take rate)[10]
-
Tuberculin syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
Protocol:
-
Cell Preparation: Harvest cells during their exponential growth phase.[6] Wash the cells twice with sterile PBS or serum-free medium.[6] Resuspend the cells to a final concentration of 1-5 x 10^7 cells/mL in PBS or a 1:1 mixture of PBS and Matrigel.[6][11] Keep the cell suspension on ice to maintain viability.[6]
-
Animal Preparation: Anesthetize the mouse. Shave the hair on the flank where the injection will be performed.
-
Injection: Inject 100-200 µL of the cell suspension subcutaneously into the right flank of the mouse.[6][8]
D. Tumor Growth Monitoring and Treatment
Tumor Measurement:
-
Once tumors become palpable, measure their length (L) and width (W) 2-3 times per week using digital calipers.[9]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[6][8][9][12]
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11][13]
-
Administer the Pan-RAS inhibitor (e.g., Pan-RAS-IN-1 or a similar compound like ADT-007) and vehicle control according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
IV. Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Potency of a Representative Pan-RAS Inhibitor (ADT-007)
| Cell Line | RAS Mutation | Growth IC50 (nM) |
| HCT-116 | KRAS G13D | 4.7 |
| DLD-1 | KRAS G13D | 10.1 |
| HT-29 | RAS WT | >1000 |
Data adapted from studies on ADT-007, a novel Pan-RAS inhibitor.[14]
Table 2: In Vivo Efficacy of a Pan-RAS Inhibitor in a Xenograft Model
| Treatment Group | Number of Mice | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | 10 | 150 ± 25 | 1200 ± 150 | 0 | +5 |
| Pan-RAS Inhibitor | 10 | 152 ± 28 | 350 ± 75 | 70.8 | -2 |
This is example data and should be replaced with actual experimental results.
V. Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of Pan-RAS inhibitors and the logical flow of a xenograft experiment.
VI. Conclusion
The establishment of a robust and reproducible xenograft mouse model is paramount for the preclinical evaluation of Pan-RAS inhibitors. The protocols and guidelines presented herein provide a comprehensive framework for researchers to design and execute these studies effectively. Careful attention to cell line selection, animal handling, and consistent data collection will ensure the generation of high-quality, translatable data to advance the development of these promising cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.math.duke.edu [sites.math.duke.edu]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of p-ERK after Pan-RAS-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins are critical signaling nodes that, when mutated, are implicated in a significant percentage of human cancers. These oncoproteins cycle between an active GTP-bound and an inactive GDP-bound state. Oncogenic mutations often lock RAS in the active state, leading to constitutive activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) cascade. The phosphorylation of ERK (Extracellular signal-regulated kinase) is a key indicator of this pathway's activation. Pan-RAS inhibitors, such as Pan-RAS-IN-1, are designed to bind to RAS proteins and disrupt their interaction with effector proteins, thereby inhibiting downstream signaling.[1] This application note provides a detailed protocol for assessing the efficacy of a pan-RAS inhibitor by quantifying the levels of phosphorylated ERK (p-ERK) using Western blot analysis.
Mechanism of Action: Pan-RAS Inhibition of the MAPK/ERK Pathway
Pan-RAS inhibitors function by preventing the activation of RAS or by blocking the interaction of active RAS with its downstream effectors. This disruption inhibits the entire MAPK signaling cascade. The simplified pathway illustrates that by inhibiting RAS, the subsequent phosphorylation and activation of RAF, MEK, and ultimately ERK are prevented. This leads to a reduction in cell proliferation and survival in RAS-driven cancer cells.[2][3]
Caption: MAPK/ERK signaling pathway with this compound inhibition.
Quantitative Data Presentation
| Cell Line (KRAS mutation) | Treatment Concentration of ADT-007 | Normalized p-ERK/Total ERK Ratio (Fold Change vs. Control) |
| HCT-116 (G13D) | Vehicle (DMSO) | 1.00 |
| 10 nM | ~0.8 | |
| 100 nM | ~0.4 | |
| 500 nM | ~0.1 | |
| MIA PaCa-2 (G12C) | Vehicle (DMSO) | 1.00 |
| 10 nM | ~0.7 | |
| 100 nM | ~0.2 | |
| 500 nM | ~0.05 |
Note: The data presented is illustrative and based on the effects of the pan-RAS inhibitor ADT-007 as described in the literature.[2] Researchers should generate their own dose-response curves for this compound in their specific cell lines of interest.
Experimental Protocols
This section provides a detailed methodology for treating cancer cell lines with a pan-RAS inhibitor and subsequently analyzing p-ERK and total ERK levels by Western blot.
Cell Culture and Treatment
-
Cell Seeding: Seed RAS-mutant cancer cells (e.g., HCT-116, MIA PaCa-2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, you may serum-starve the cells for 12-24 hours in a serum-free or low-serum (0.5-1%) medium before treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[4] Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Positive Control (Optional): In serum-starved cells, you can stimulate a separate set of wells with a growth factor like EGF (e.g., 100 ng/mL for 15 minutes) to induce a strong p-ERK signal.
Protein Lysate Preparation
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120 V until the dye front reaches the bottom.[5][6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5][7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at a 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[7]
-
Stripping and Re-probing: To normalize p-ERK levels, the membrane can be stripped of the bound antibodies and re-probed for total ERK or a loading control like GAPDH or β-actin.[5] Incubate the membrane in a stripping buffer, wash thoroughly, block again, and then incubate with the primary antibody for total ERK or the loading control. Follow with the appropriate secondary antibody and detection steps.
Data Analysis
-
Densitometry: Quantify the band intensities for p-ERK, total ERK, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the p-ERK band intensity to the total ERK band intensity for each sample to account for any variations in protein loading.
-
Data Plotting: Plot the normalized p-ERK/total ERK ratio against the concentration of this compound to visualize the dose-dependent inhibition.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of p-ERK following treatment with a pan-RAS inhibitor.
Caption: Western blot experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Binding Analysis of Pan-RAS-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
RAS proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, regulating critical cellular processes such as proliferation, differentiation, and survival.[1][2] Mutations in RAS genes are among the most common drivers of human cancers, making them a prime target for therapeutic intervention.[2][3] Pan-RAS inhibitors are designed to target multiple RAS isoforms (KRAS, HRAS, and NRAS), offering a potential therapeutic strategy to overcome the heterogeneity of RAS mutations in tumors.[1] Pan-RAS-IN-1 is a pan-RAS inhibitor that disrupts the interaction between RAS proteins and their downstream effectors.[4][5]
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to characterize the thermodynamics of binding interactions in solution.[6] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[7][8] This label-free, in-solution method is considered a gold-standard for validating direct binding and understanding the driving forces of molecular interactions.[9][10]
These application notes provide a detailed protocol for characterizing the binding of the pan-RAS inhibitor, this compound, to RAS proteins using Isothermal Titration Calorimetry.
Signaling Pathway
This compound inhibits the RAS signaling pathway, which is a critical cascade involved in cell growth and proliferation. The canonical RAS/RAF/MEK/ERK pathway is a key signaling route downstream of RAS. Activated, GTP-bound RAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. Activated MEK then phosphorylates and activates ERK (also known as MAPK), which translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and survival.[11][12][13][14][15] By binding to RAS, this compound prevents the interaction with effectors like RAF, thereby inhibiting this entire downstream signaling cascade.
References
- 1. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RAS proteins with oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eliminating oncogenic RAS: back to the future at the drawing board - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ras | MAPK | TargetMol [targetmol.com]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Pan-RAS-IN-1 Screening in 3D Cell Culture and Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture and organoid models are increasingly recognized for their superior physiological relevance compared to traditional two-dimensional (2D) monolayer cultures in preclinical drug discovery.[1][2][3][4] These models better recapitulate the complex in vivo microenvironment, including cell-cell and cell-matrix interactions, which significantly influence drug response and resistance.[1][3] Patient-derived organoids (PDOs), in particular, have shown promise in predicting clinical outcomes and are becoming invaluable tools for personalized medicine.[5][6][7]
Mutations in the RAS family of oncogenes (KRAS, NRAS, and HRAS) are prevalent in a significant portion of human cancers, making them a critical target for therapeutic intervention. Pan-RAS inhibitors, such as Pan-RAS-IN-1, offer a promising strategy by targeting multiple RAS isoforms, potentially overcoming the resistance mechanisms associated with inhibitors that target specific mutations.[8][9] This document provides detailed application notes and protocols for the screening of this compound in 3D cell culture and patient-derived organoid models of cancers with RAS mutations, such as pancreatic and colorectal cancer.
Signaling Pathway and Mechanism of Action
The RAS proteins are key molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), RAS proteins transition from an inactive GDP-bound state to an active GTP-bound state. This activation initiates a downstream signaling cascade, most notably the RAF-MEK-ERK (MAPK) pathway, which ultimately leads to the transcription of genes involved in cell growth and division.
This compound is a pan-RAS inhibitor that binds to RAS proteins, exhibiting lethality in cells that are dependent on RAS protein expression.[10] A similar novel pan-RAS inhibitor, ADT-007, has been shown to bind to nucleotide-free RAS, blocking the activation of downstream effector pathways like MAPK/AKT signaling.[11][12] This inhibition leads to cell cycle arrest and apoptosis in cancer cells with mutant or activated RAS.[12]
Experimental Workflow
The following diagram outlines the general workflow for screening this compound using 3D cell culture and organoid models. The process begins with the establishment of 3D cultures, followed by drug treatment, and concludes with viability and downstream functional assays.
Data Presentation
The following table summarizes hypothetical quantitative data from this compound screening in various 3D cancer models. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell viability. A lower IC50 value indicates higher potency. The data for ADT-007, a pan-RAS inhibitor, is included as a reference.[13][14][15]
| Cell Line/Organoid Model | Cancer Type | RAS Mutation | 3D Model Type | This compound IC50 (nM) | Reference Pan-RAS Inhibitor (ADT-007) IC50 (nM) |
| MIA PaCa-2 | Pancreatic | KRAS G12C | Spheroid | [Hypothetical Data] | 3.3[13] |
| HCT-116 | Colorectal | KRAS G13D | Spheroid | [Hypothetical Data] | 4.7[14] |
| DLD-1 | Colorectal | KRAS G13D | Spheroid | [Hypothetical Data] | 10.1[14] |
| HT-29 | Colorectal | WT RAS, BRAF V600E | Spheroid | [Hypothetical Data] | >1000[14][15] |
| Patient-Derived Organoid 1 | Pancreatic | KRAS G12D | Organoid | [Hypothetical Data] | [Not Available] |
| Patient-Derived Organoid 2 | Colorectal | KRAS G12V | Organoid | [Hypothetical Data] | [Not Available] |
Experimental Protocols
Protocol for 3D Spheroid Formation of Cancer Cell Lines
This protocol is suitable for forming spheroids from established cancer cell lines, such as those of pancreatic or colorectal origin.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, HCT-116)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment round-bottom 96-well plates
-
Sterile tissue culture supplies
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells into a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).
-
Dispense the cell suspension into the wells of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 2-4 days.
Protocol for Patient-Derived Organoid (PDO) Establishment from Colorectal and Pancreatic Tumors
This protocol outlines the general steps for establishing PDOs from fresh tumor tissue.[4][5][16]
Materials:
-
Fresh tumor tissue in a sterile collection medium on ice
-
Basal medium (e.g., Advanced DMEM/F12)
-
Digestion solution (e.g., Collagenase/Dispase)
-
Basement membrane matrix (e.g., Matrigel), growth factor reduced
-
Organoid growth medium (specific formulations for pancreatic and colorectal organoids are available from various commercial sources or can be prepared in-house)
-
Rock inhibitor (e.g., Y-27632)
-
Sterile tissue culture supplies, including cell strainers
Procedure:
-
Wash the tumor tissue with cold basal medium to remove any contaminants.
-
Mince the tissue into small fragments (~1-2 mm) using sterile scalpels.
-
Transfer the tissue fragments to a conical tube containing the digestion solution and incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated.
-
Neutralize the digestion enzymes with an excess of cold basal medium.
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Centrifuge the filtered cell suspension to pellet the cells.
-
Resuspend the cell pellet in a small volume of cold basement membrane matrix.
-
Plate droplets (domes) of the cell-matrix suspension into pre-warmed multi-well plates.[17]
-
Allow the domes to solidify at 37°C for 15-30 minutes.
-
Gently add pre-warmed organoid growth medium supplemented with a Rock inhibitor to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Organoids should become visible within 7-14 days.
Protocol for this compound Screening in 3D Models
Materials:
-
Established 3D spheroids or organoids in multi-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Appropriate culture medium for the 3D models
-
Sterile, multichannel pipettes
Procedure:
-
Prepare a serial dilution of this compound in the appropriate culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest drug concentration).
-
Carefully remove the old medium from the wells containing the 3D cultures.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plates for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
Protocol for 3D Viability Assay (ATP-based)
The CellTiter-Glo® 3D Cell Viability Assay is a commonly used method for determining the number of viable cells in 3D cultures based on the quantification of ATP.[7][8][11][18]
Materials:
-
3D cultures treated with this compound
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Allow the plate containing the 3D cultures and the CellTiter-Glo® 3D Reagent to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well that is equal to the volume of the culture medium in the well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viability for each drug concentration relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organoids Models of Pancreatic Duct Adenocarcinoma | Springer Nature Experiments [experiments.springernature.com]
- 4. Isolation and Characterization of Patient-derived Pancreatic Ductal Adenocarcinoma Organoid Models [jove.com]
- 5. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [france.promega.com]
- 8. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. [PDF] In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays | Semantic Scholar [semanticscholar.org]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. stemcell.com [stemcell.com]
- 17. news-medical.net [news-medical.net]
- 18. CellTiter-Glo® 3D Cell Viability Assay | 3D細胞培養 [promega.jp]
Application Notes and Protocols for Assessing Apoptosis in Cells Treated with Pan-RAS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins are critical signaling hubs that, when mutated, are implicated in a significant percentage of human cancers. These oncoproteins cycle between an active GTP-bound and an inactive GDP-bound state, and mutations often lock RAS in the active conformation, leading to uncontrolled cell proliferation and survival. Pan-RAS-IN-1 is a small molecule inhibitor designed to target multiple RAS isoforms, disrupting their interaction with downstream effector proteins.[1][2][3] This disruption of RAS signaling is intended to halt oncogenic signaling cascades, ultimately leading to cell cycle arrest and programmed cell death, or apoptosis. In preclinical models, treatment with a pan-RAS inhibitor has been shown to induce a modest increase in cleaved caspase-3, a key executioner caspase in the apoptotic pathway, indicating the potential of this compound to induce apoptosis in cancer cells dependent on RAS signaling.[3]
These application notes provide detailed protocols for quantifying apoptosis in cancer cell lines following treatment with this compound. The described assays are essential tools for characterizing the inhibitor's mechanism of action and evaluating its therapeutic potential.
Mechanism of Action: this compound and Apoptosis Induction
This compound functions by binding to RAS proteins and preventing their interaction with downstream effectors.[1][2][3] This action effectively blocks the aberrant signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades, which are crucial for the survival of many cancer cells. By inhibiting these pro-survival signals, this compound can trigger the intrinsic apoptotic pathway.
Experimental Protocols
Here we detail three common and robust methods for assessing apoptosis in cells treated with this compound:
-
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
-
Caspase-Glo® 3/7 Assay
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Annexin V/Propidium Iodide (PI) Staining Protocol
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5][6]
Materials:
-
This compound
-
Cell line of interest (e.g., with a known RAS mutation)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, 72 hours). Include a positive control for apoptosis, such as staurosporine.[2]
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS, then add trypsin-EDTA to detach them. Neutralize the trypsin with complete medium.
-
Suspension cells: Collect cells directly.
-
Collect all cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[9]
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Caspase-Glo® 3/7 Assay Protocol
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10] The assay provides a luminogenic substrate which is cleaved by active caspase-3/7, resulting in a luminescent signal that is proportional to the amount of caspase activity.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
TUNEL Assay Protocol
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
Materials:
-
This compound
-
Cell line of interest grown on coverslips or in chamber slides
-
TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)
-
4% Paraformaldehyde in PBS
-
0.25% Triton™ X-100 in PBS
-
DNase I (for positive control)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or in chamber slides.
-
Treat with this compound as described in the previous protocols. Include a positive control by treating cells with DNase I to induce DNA breaks.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves:
-
Equilibrating the cells in TdT reaction buffer.
-
Incubating the cells with the TdT reaction cocktail (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
-
-
Staining and Imaging:
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips on microscope slides with mounting medium.
-
Image the cells using a fluorescence microscope. TUNEL-positive cells will show nuclear fluorescence.
-
Data Presentation
The quantitative data obtained from the apoptosis assays should be summarized in clear and concise tables for easy comparison between different treatment conditions.
Table 1: Percentage of Apoptotic Cells Determined by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 2.5 ± 0.5 | 1.8 ± 0.3 |
| This compound | 0.1 | 5.2 ± 0.8 | 3.1 ± 0.6 |
| This compound | 1 | 15.8 ± 2.1 | 8.5 ± 1.2 |
| This compound | 5 | 35.2 ± 3.5 | 15.7 ± 2.0 |
| This compound | 10 | 55.6 ± 4.8 | 25.3 ± 2.9 |
| Staurosporine | 1 | 85.3 ± 5.1 | 10.2 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Caspase-3/7 Activity
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 15,234 ± 1,287 | 1.0 |
| This compound | 0.1 | 22,851 ± 2,109 | 1.5 |
| This compound | 1 | 60,936 ± 5,432 | 4.0 |
| This compound | 5 | 121,872 ± 10,864 | 8.0 |
| This compound | 10 | 182,808 ± 15,441 | 12.0 |
| Staurosporine | 1 | 243,744 ± 20,593 | 16.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Percentage of TUNEL-Positive Cells
| Treatment | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle (DMSO) | - | 1.5 ± 0.4 |
| This compound | 0.1 | 4.8 ± 0.9 |
| This compound | 1 | 12.3 ± 1.8 |
| This compound | 5 | 28.9 ± 3.1 |
| This compound | 10 | 45.7 ± 4.2 |
| DNase I | - | 95.2 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Ras | MAPK | TargetMol [targetmol.com]
- 4. Lack of apoptosis in PanIN-1 and PanIN-2 lesions associated with pancreatic ductal adenocarcinoma is not dependent on K-ras status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analyzing Downstream Effectors of RAS Signaling with Pan-RAS-IN-1
Introduction
RAS proteins (KRAS, HRAS, and NRAS) are critical molecular switches that regulate a multitude of cellular processes, including proliferation, survival, and differentiation.[1][2] They cycle between an inactive GDP-bound state and an active GTP-bound state.[3] Gain-of-function mutations, which lock RAS in a constitutively active state, are found in approximately 30% of all human cancers, making RAS a prime target for therapeutic intervention.[4] Pan-RAS inhibitors, such as Pan-RAS-IN-1, are designed to target all RAS isozymes, offering a broad therapeutic strategy to overcome the challenges of specific RAS mutations and potential resistance mechanisms.[4][5] this compound acts by disrupting the interaction between RAS proteins and their downstream effectors.[5][6][7]
These application notes provide detailed protocols for utilizing this compound to investigate its effects on the two primary downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT pathway.
Mechanism of Action
RAS proteins, when activated (bound to GTP), recruit and activate a host of downstream effector proteins. The two most well-characterized pathways are:
-
The RAF-MEK-ERK (MAPK) Pathway : This pathway is crucial for regulating cell proliferation and differentiation.
-
The Phosphoinositide 3-Kinase (PI3K)-AKT-mTOR Pathway : This pathway is a key regulator of cell survival, growth, and metabolism.[4][8]
This compound is a small molecule inhibitor that binds to RAS proteins, preventing their engagement with downstream effectors.[6][9] By inhibiting all RAS isoforms, it effectively shuts down signaling through both the MAPK and PI3K/AKT pathways in cancer cells dependent on RAS signaling.[4][10] More recent pan-RAS inhibitors, like ADT-007, function by binding to nucleotide-free RAS, which blocks GTP activation and subsequent effector interactions, ultimately leading to the suppression of MAPK/AKT signaling.[10][11]
References
- 1. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ras | MAPK | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common troubleshooting issues in Pan-RAS-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pan-RAS-IN-1 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides detailed guidance on common issues that may arise during experiments with this compound, along with recommended solutions.
Issue 1: Compound Solubility and Stock Solution Preparation
Question: I am having trouble dissolving this compound and preparing a stable stock solution. What is the recommended procedure?
Answer:
Proper dissolution and storage of this compound are critical for reproducible experimental results.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: this compound is soluble in DMSO. It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly reduced by moisture.
-
Concentration: A stock solution of up to 50 mg/mL (69.67 mM) can be prepared in DMSO.[1][2] For initial experiments, preparing a 10 mM stock solution is a common practice.
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh DMSO to the vial to achieve the desired concentration.
-
To aid dissolution, sonication is recommended.[1][2] Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can also be applied if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]
-
Quantitative Data Summary: Stock Solution Preparation
| Feature | Recommendation |
| Solvent | Anhydrous DMSO |
| Max. Stock Concentration | 50 mg/mL (69.67 mM) |
| Aliquoting | Recommended for single use |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Duration | Up to 1 year at -20°C, up to 2 years at -80°C[3] |
Issue 2: Inconsistent Results in Western Blotting
Question: My Western blot results for downstream effectors of RAS signaling (e.g., p-ERK, p-AKT) are inconsistent after this compound treatment. What could be the cause?
Answer:
Inconsistent Western blot results can stem from several factors, from sample preparation to antibody selection.
Troubleshooting Steps:
-
Confirm this compound Activity: Before proceeding with extensive troubleshooting, it is advisable to confirm the activity of your this compound stock. This can be done using a cell line known to be sensitive to RAS inhibition.
-
Optimize Treatment Conditions:
-
Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model. For some primary T-cell acute lymphoblastic leukemia (T-ALL) cells with mutant NRAS, a concentration of 5 μM has been shown to reduce viability significantly.[2][3]
-
Incubation Time: The time required to observe a significant reduction in downstream signaling can vary. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended.
-
-
Lysate Preparation:
-
Ensure complete cell lysis to release all cellular proteins. The use of a lysis buffer containing protease and phosphatase inhibitors is essential to preserve the phosphorylation status of your target proteins.
-
Sonication of the lysate can help to shear DNA and improve protein extraction.
-
-
Western Blotting Protocol:
-
Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across all lanes. Inconsistent loading controls will lead to unreliable quantification of your target proteins.
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S.
-
Experimental Workflow: Western Blot Analysis of RAS Pathway Inhibition
Caption: A typical workflow for assessing RAS pathway inhibition via Western blot.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-RAS inhibitor, meaning it targets multiple RAS isoforms (H-RAS, K-RAS, and N-RAS). It functions by disrupting the interaction between RAS proteins and their downstream effectors.[3][4] This prevents the activation of key signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
RAS Signaling Pathway and this compound Inhibition
Caption: this compound inhibits downstream signaling by disrupting RAS-effector interaction.
Q2: What are the potential off-target effects of this compound, and how can I control for them?
A2: While this compound is designed to target RAS proteins, the possibility of off-target effects should always be considered, especially at higher concentrations.
Strategies to Address Off-Target Effects:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired biological response to minimize the likelihood of off-target effects.
-
Use of Control Compounds: Include a structurally related but inactive compound as a negative control in your experiments, if available.
-
Rescue Experiments: To confirm that the observed phenotype is due to RAS inhibition, attempt to "rescue" the effect by overexpressing a downstream effector of RAS that is constitutively active.
-
Orthogonal Approaches: Use alternative methods to inhibit RAS signaling, such as siRNA or shRNA-mediated knockdown of RAS isoforms, and compare the results to those obtained with this compound.
Q3: I am observing unexpected cytotoxicity in my cell line, even at low concentrations of this compound. What should I do?
A3: Unexpected cytotoxicity can be a concern and may be cell-line specific.
Troubleshooting Unexpected Cytotoxicity:
-
Verify Cell Line Sensitivity: Some cell lines may be highly dependent on basal RAS signaling for survival, making them particularly sensitive to pan-RAS inhibition. Review the literature for the RAS dependency of your cell line.
-
Check for Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control to assess its effect on cell viability.
-
Assess Cell Health: Before and during the experiment, monitor the overall health and confluence of your cell cultures. Unhealthy cells may be more susceptible to the cytotoxic effects of any treatment.
-
Perform a Viability Assay: Use a quantitative cell viability assay (e.g., MTT, CellTiter-Glo) to accurately determine the IC50 value of this compound in your specific cell line. This will help you to work within a non-toxic concentration range for mechanistic studies.
Quantitative Data: IC50 Values of Pan-RAS Inhibitors in Cancer Cell Lines (Analogous Compounds)
Note: The following data is for other pan-RAS/pan-KRAS inhibitors and should be used as a reference for establishing potential effective concentration ranges for this compound.
| Compound | Cell Line | RAS Status | IC50 |
| ADT-007 | HCT-116 | KRAS G13D | ~24 nM[5] |
| ADT-007 | MIA PaCa-2 | KRAS G12C | ~2 nM[6] |
| BAY-293 | AsPC-1 | KRAS G12D | ~0.95 µM[7] |
| BAY-293 | HCT116 | KRAS G13D | ~1.15 µM[7] |
Key Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and solubilize formazan, or add CellTiter-Glo reagent and measure luminescence).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Immunoprecipitation of RAS
This protocol can be used to assess the interaction of RAS with its effectors.
-
Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific to the RAS isoform of interest overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against RAS and its known interacting partners (e.g., RAF1).
References
- 1. Molecular inhibition of RAS signalling to target ageing and age-related health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ras | MAPK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Pan-RAS-IN-1
Welcome to the technical support center for Pan-RAS-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pan-RAS inhibitor, meaning it is designed to inhibit the function of multiple RAS isoforms (KRAS, HRAS, and NRAS). It functions by disrupting the interaction between RAS proteins and their downstream effectors.[1][2][3] This prevents the activation of key signaling pathways, such as the MAPK and PI3K pathways, which are crucial for cell proliferation and survival.[4][5][6]
Q2: I am observing significant cytotoxicity in my cell line at concentrations expected to be selective for RAS inhibition. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
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On-target toxicity in highly RAS-dependent cells: Some cell lines are exquisitely dependent on RAS signaling for survival. In these cases, potent on-target inhibition by this compound can lead to rapid cell death.
-
Off-target effects: this compound, like many small molecule inhibitors, may have off-target activities, inhibiting other proteins besides RAS. If your cells express a high level of a sensitive off-target protein, this can lead to cytotoxicity. For example, some pan-RAS inhibitors have been found to have weak binding to other small GTPases like RRAS2.[1]
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Metabolic activity of the cells: The sensitivity of cell lines to some pan-RAS inhibitors, such as ADT-007, has been linked to the expression levels of UDP-glucuronosyltransferases (UGTs).[6][7] Cell lines with low UGT expression may be less able to metabolize and inactivate the inhibitor, leading to higher intracellular concentrations and increased toxicity.
Q3: My experimental results with this compound are inconsistent across different cell lines. Why might this be?
Inconsistent results are often due to the inherent biological differences between cell lines:
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RAS dependency: The degree to which a cell line relies on RAS signaling varies. A cell line with a downstream mutation in the MAPK pathway (e.g., BRAF V600E) may be less sensitive to a RAS inhibitor.
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Expression of RAS isoforms: The relative expression levels of KRAS, HRAS, and NRAS can differ between cell lines, potentially influencing the overall response to a pan-RAS inhibitor.
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Metabolism of the inhibitor: As mentioned in Q2, differential expression of metabolic enzymes like UGTs can significantly alter the effective intracellular concentration of the inhibitor.[6][7]
Q4: How can I determine if the observed effects in my experiment are due to on-target RAS inhibition or off-target effects?
Several experimental approaches can help distinguish between on-target and off-target effects. These are detailed in the troubleshooting guides below and include:
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RAS signaling pathway analysis: Western blotting for downstream effectors of RAS signaling (e.g., phosphorylated ERK, AKT).
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RAS activity assays: Pulldown assays to measure the amount of active, GTP-bound RAS.
-
Off-target identification assays: Techniques like Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Affinity-Purification Mass Spectrometry (AP-MS).
-
Rescue experiments: Overexpressing a constitutively active downstream effector (e.g., a BRAF mutant) to see if it rescues the phenotype.
Troubleshooting Guides
Problem 1: Unexpected or Excessive Cell Death
You are observing a higher-than-expected level of cell death in your culture, even at low concentrations of this compound.
Caption: Troubleshooting workflow for unexpected cell death.
1. Dose-Response Curve and IC50 Determination
-
Objective: To determine the concentration of this compound that inhibits 50% of cell viability.
-
Method:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the different concentrations of the inhibitor, including a vehicle control (e.g., DMSO).
-
Incubate for a period relevant to your experimental endpoint (e.g., 48-72 hours).
-
Assess cell viability using an appropriate method, such as a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Plot the percentage of viable cells against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
2. Western Blot for RAS Pathway Activity
-
Objective: To assess the effect of this compound on the phosphorylation status of downstream effectors of the RAS pathway.
-
Method:
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-AKT, AKT).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Problem 2: Lack of Efficacy or Variable Potency
You are not observing the expected inhibitory effect of this compound on your RAS-mutant cell line, or the potency varies significantly from published data.
Caption: Troubleshooting workflow for lack of efficacy.
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound is engaging with its target (RAS) inside the cell.
-
Method:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble RAS protein in each sample by Western blot or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
2. Affinity-Purification Mass Spectrometry (AP-MS) for Off-Target Identification
-
Objective: To identify the proteins that this compound binds to in an unbiased manner.
-
Method:
-
Synthesize a derivative of this compound that is "tagged" with a molecule (e.g., biotin) that allows it to be captured.
-
Incubate the tagged inhibitor with cell lysate.
-
Use an affinity matrix (e.g., streptavidin beads for a biotin tag) to "pull down" the inhibitor and any proteins that are bound to it.
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Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and identify them using mass spectrometry.
-
Data Summary Tables
Table 1: Example Kinome Scan Data for a Hypothetical Pan-RAS Inhibitor
This table illustrates the type of data obtained from a kinome scan, showing the percentage of inhibition of various kinases at a fixed concentration of the inhibitor. High inhibition of a kinase other than the intended target suggests a potential off-target effect.
| Kinase Target | Family | % Inhibition at 1 µM |
| RAF1 (On-target pathway) | TKL | 95% |
| BRAF (On-target pathway) | TKL | 92% |
| EGFR | TK | 75% |
| SRC | TK | 68% |
| LCK | TK | 65% |
| CDK2 | CMGC | 45% |
| p38α (MAPK14) | CMGC | 30% |
Table 2: Example IC50 Values for On-Target vs. Off-Target Kinases
This table provides a more quantitative comparison of the inhibitor's potency against its intended pathway versus potential off-targets. A small fold difference between on-target and off-target IC50 values indicates lower selectivity.
| Target | IC50 (nM) | Fold Selectivity vs. RAF1 |
| RAF1 | 15 | 1 |
| EGFR | 150 | 10 |
| SRC | 250 | 16.7 |
| LCK | 300 | 20 |
Signaling Pathway Diagrams
On-Target RAS Signaling Pathway
Caption: The intended inhibitory action of this compound on the RAS signaling pathway.
Potential Off-Target Signaling Pathway (Example: EGFR)
Caption: An example of how this compound could have off-target effects on the EGFR pathway.
References
- 1. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. RAS-targeted therapies: is the undruggable drugged? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Strategies for Targeting Ras Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
Optimizing Pan-RAS-IN-1 Concentration for Cancer Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of Pan-RAS-IN-1 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-RAS inhibitor, meaning it is designed to inhibit multiple RAS isoforms (H-RAS, K-RAS, and N-RAS) regardless of their mutation status. It functions by disrupting the interaction between RAS proteins and their downstream effectors.[1] This prevents the activation of critical signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are often hyperactivated in cancer cells and drive proliferation and survival.
Q2: Which cancer cell lines are sensitive to this compound?
A2: Cell lines with mutations in RAS genes (e.g., KRAS, NRAS, HRAS) are generally more sensitive to this compound. The potency of the inhibitor often correlates with the cell line's dependency on the mutated RAS isoform for survival and proliferation.[1] For example, selective lethality has been observed in T-cell acute lymphoblastic leukemia (T-ALL) cells with mutant NRAS.[1]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on available data, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments. For instance, a concentration of 5 µM has been shown to induce significant lethality in mutant NRAS T-ALL cells.[1] However, the optimal concentration is highly cell-line dependent and should be determined empirically through dose-response studies.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO and Ethanol at 6 mg/mL (8.36 mM).[2][3][4] It is insoluble in water.[2][3][4] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. It is crucial to use fresh DMSO as it can absorb moisture, which will reduce the solubility of the compound.[2] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What are the expected cellular effects of this compound treatment?
A5: Treatment with this compound is expected to inhibit cell proliferation and induce apoptosis in RAS-dependent cancer cells. At certain concentrations, it may also have a cytostatic effect, causing cell cycle arrest.[1] Biochemically, you should observe a decrease in the levels of activated (GTP-bound) RAS and reduced phosphorylation of downstream effectors such as ERK (pERK) and AKT (pAKT).
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of this compound and a related pan-RAS inhibitor, cmp4, in various cancer cell lines. This data can serve as a reference for designing dose-response experiments.
Table 1: this compound Activity in Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | Parameter | Value |
| Mutant NRAS T-ALL cells | T-cell Acute Lymphoblastic Leukemia | NRAS Mutant | % Viability | 20%-40% at 5 µM |
Note: This table reflects the reported selective lethality at a specific concentration rather than a calculated IC50 value.
Table 2: cmp4 (Pan-RAS Inhibitor) IC50 Values
| Cell Line | Cancer Type | RAS Mutation | IC50 (72h) |
| MDA-MB-231 | Breast Cancer | KRAS G13D | ~125 µM |
| SW48-derived | Colorectal Cancer | KRAS G12V / G13D | ~100 µM |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is a 2-fold serial dilution from a high concentration (e.g., 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Analysis of Downstream Signaling by Western Blot
This protocol describes how to assess the effect of this compound on the phosphorylation of key downstream signaling proteins, pERK and pAKT.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (pERK, total ERK, pAKT, total AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with different concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of cell viability | 1. This compound concentration is too low. 2. The cell line is not dependent on RAS signaling. 3. The inhibitor has degraded. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Confirm the RAS mutation status and dependency of your cell line. Consider using a positive control cell line known to be sensitive to RAS inhibition. 3. Ensure proper storage of the compound and use a fresh stock solution. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Inconsistent inhibitor concentration. 3. Fluctuation in incubation times. | 1. Optimize and strictly adhere to the cell seeding protocol. 2. Prepare fresh dilutions of this compound for each experiment from a reliable stock. 3. Standardize all incubation times. |
| No change in pERK or pAKT levels after treatment | 1. Treatment time is not optimal to observe changes. 2. The inhibitor is not effectively inhibiting RAS in this cell line at the tested concentration. 3. Issues with the western blot protocol. | 1. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 6h, 24h) to identify the optimal time point for signaling inhibition. 2. Increase the concentration of this compound. Confirm RAS activation in your cell line using a RAS activation assay. 3. Optimize your western blot protocol, especially the use of phosphatase inhibitors during lysis and BSA for blocking when detecting phospho-proteins.[5][6] |
| Compound precipitation in culture medium | 1. The concentration of this compound exceeds its solubility in the medium. 2. High final concentration of DMSO. | 1. Do not exceed the recommended final concentration of the inhibitor. Visually inspect the medium for any precipitation after adding the compound. 2. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. |
Visualizations
Caption: RAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Addressing assay variability in Pan-RAS-IN-1 screening
Welcome to the technical support center for Pan-RAS-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their screening assays. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to help address and mitigate assay variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a pan-RAS inhibitor, meaning it is designed to target multiple RAS isoforms. Its primary mechanism involves binding to RAS proteins and disrupting their crucial interactions with downstream effector proteins, such as RAF kinases.[1][2] This interference blocks the signal transduction cascades, like the MAPK pathway, that are responsible for cell proliferation and survival. At certain concentrations, this compound may exhibit cytostatic effects.[1][2]
Q2: How should I dissolve and store this compound? A2: this compound is typically dissolved in fresh, moisture-free DMSO to create a stock solution.[3] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline may be required.[1] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years to maintain stability.[1] If precipitation is observed in the stock solution, gentle heating or sonication can be used to redissolve the compound.[1]
Q3: What are the common screening assays used for Pan-RAS inhibitors? A3: Several assay formats are suitable for screening Pan-RAS inhibitors. Commonly used platforms include homogeneous proximity-based assays like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and HTRF (Homogeneous Time-Resolved Fluorescence).[4][5][6] These are often used to measure the disruption of RAS-effector (e.g., KRAS-RAF1) interactions or to quantify downstream signaling events like the phosphorylation of MEK or ERK.[6][7] Other methods include biochemical nucleotide exchange assays and cell-based proliferation or apoptosis assays.[8][9]
Q4: Why is a pan-RAS inhibitor like this compound potentially advantageous over mutant-specific inhibitors? A4: While mutant-specific inhibitors (e.g., for KRAS G12C) have shown clinical efficacy, resistance can emerge through the activation of other RAS isoforms (HRAS, NRAS) or the acquisition of new KRAS mutations.[10][11] A pan-RAS inhibitor targets multiple RAS isozymes simultaneously, which may overcome these resistance mechanisms and provide broader therapeutic potential across a wider range of RAS-driven cancers.[10]
Troubleshooting Guide for Assay Variability
This guide addresses specific issues that can lead to variability and poor data quality in high-throughput screening (HTS) assays involving this compound.
Issue 1: High Well-to-Well Variability or Inconsistent Z'-Factor
| Potential Cause | Recommended Solution |
| Inconsistent Dispensing | Calibrate and validate all liquid handlers (multichannel pipettes, automated dispensers) before starting the assay. Use low-evaporation plates or plate seals for long incubation steps. |
| Plate Edge Effects | Avoid using the outer wells of the microplate for compounds and controls. Instead, fill these wells with buffer or media to create a humidity barrier. |
| Cell Clumping/Uneven Seeding | Ensure single-cell suspension before plating by gentle trituration or using a cell strainer. Visually inspect plates post-seeding to confirm even cell distribution. |
| Reagent Instability | Prepare fresh reagents daily, especially sensitive components like ATP or GTP in kinase/GTPase assays. Keep proteins and antibodies on ice at all times. |
| Compound Precipitation | Check the solubility of this compound in your final assay buffer. If precipitation is suspected, lower the final concentration or adjust the DMSO percentage (typically keeping it ≤0.5%). |
Issue 2: Low Signal or Small Assay Window in Proximity Assays (AlphaLISA/HTRF)
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Perform a cross-titration of all key binding partners (e.g., biotinylated protein, antibody-conjugate, acceptor/donor beads) to find the optimal concentrations that yield the best signal-to-background ratio. |
| Incorrect Buffer Composition | Ensure the buffer pH and salt concentrations are optimal for the protein-protein interaction. Avoid components that quench the AlphaLISA signal, such as sodium azide or high concentrations of transition metals.[12] |
| Steric Hindrance | The tags (e.g., Biotin, His-tag) or the conjugated fluorophores may be sterically hindering the protein interaction. Try switching the tags on the binding partners.[12] |
| Photobleaching of Donor Beads | AlphaLISA donor beads are light-sensitive. Always handle them in low-light conditions and store them protected from light.[12] Use a new lot of beads if photobleaching is suspected. |
| Incorrect Plate Type | For AlphaLISA, use solid white, opaque microplates (e.g., 384-well ProxiPlates). Black or clear-bottom plates are incompatible and will significantly reduce the signal.[12] |
Issue 3: Irreproducible IC50 Values
| Potential Cause | Recommended Solution |
| Variable Cell Health/Passage Number | Use cells within a consistent and narrow passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay. |
| Inaccurate Compound Dilutions | Prepare a fresh serial dilution plate for each experiment. Verify the accuracy of the dilution series, as errors in the top concentration will propagate throughout. |
| Assay Incubation Time | The determined IC50 can be dependent on the incubation time. Standardize the incubation time with the inhibitor across all experiments. For competitive inhibitors, ensure the system has reached equilibrium. |
| Biological Factors | Factors such as the specific cell line used, its mutational status, and expression levels of RAS isoforms can significantly impact inhibitor potency.[13] Meticulously document all cell line information. |
Data Presentation
Quantitative data is crucial for assessing inhibitor performance. Below are examples of how to structure such data.
Table 1: Example IC50 Data for a Pan-KRAS Inhibitor in Cellular Assays (Note: This data is for Pan-KRas-IN-1 and serves as an illustrative example of expected data structure and potency ranges for a pan-inhibitor.)
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) |
| AsPC-1 | G12D | p-ERK Inhibition | 9 |
| A549 | G12S | p-ERK Inhibition | 11 |
| NCI-H358 | G12C | p-ERK Inhibition | 6 |
| HCT116 | G13D | p-ERK Inhibition | 23 |
| NCI-H460 | Q61H | p-ERK Inhibition | 12 |
| MKN1 | WT | p-ERK Inhibition | 32 |
| PSN-1 | G12R | p-ERK Inhibition | 681 |
| Data derived from MedChemExpress product page for Pan KRas-IN-1.[14] |
Table 2: Key Parameters for an AlphaLISA KRAS/SOS1 Interaction Assay (This table provides typical parameters that require optimization for robust assay performance.)
| Parameter | Recommended Range | Purpose |
| Final Bead Concentration | 10 - 40 µg/mL | To ensure sufficient signal generation.[12] |
| Protein Concentrations | 1 - 100 nM | Titrate to find the EC50 for the interaction; assay is typically run at or below this concentration. |
| Incubation Time | 60 - 180 minutes | Allow sufficient time for binding equilibrium to be reached. |
| Final DMSO Concentration | ≤ 0.5% | Minimize solvent effects that could disrupt the interaction or cause compound precipitation. |
| Plate Type | 384-well, white, opaque | Maximize light reflection and signal detection for AlphaLISA.[12] |
Experimental Protocols & Visualizations
RAS Signaling Pathway and Inhibitor Action
The RAS protein is a molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state.[15] Oncogenic mutations lock RAS in the active state, leading to constitutive activation of downstream pro-growth signaling pathways like the RAF-MEK-ERK (MAPK) cascade. This compound acts by preventing the association of active RAS with its effectors, thereby blocking this signaling.
Caption: The RAS-MAPK signaling pathway and the inhibitory action of this compound.
Protocol: AlphaLISA Assay for KRAS-RAF1 Interaction
This protocol provides a generalized workflow for screening inhibitors of the KRAS-RAF1 interaction. All steps involving beads should be performed under subdued lighting.
-
Reagent Preparation :
-
Prepare Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, 0.1% BSA.
-
Thaw protein stocks (e.g., His-tagged KRAS-GTPγS and Biotinylated-RAF1-RBD) on ice.
-
Dilute proteins to a 4X final concentration in Assay Buffer.
-
Prepare a 4X mixture of AlphaLISA Acceptor beads (e.g., Nickel Chelate) and Streptavidin-Donor beads in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute into Assay Buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate) :
-
Add 5 µL of 4X this compound dilution or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
Add 5 µL of 4X His-KRAS-GTPγS protein solution to all wells.
-
Add 5 µL of 4X Biotin-RAF1-RBD protein solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of the 4X AlphaLISA bead mixture to all wells.
-
Seal the plate and incubate for an additional 90 minutes at room temperature in the dark.
-
-
Data Acquisition :
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision) using standard AlphaLISA settings.
-
Experimental Workflow: High-Throughput Screening Cascade
A typical HTS campaign follows a logical progression from a primary screen to more complex secondary and tertiary assays to confirm hits and eliminate false positives.
Caption: A typical high-throughput screening cascade for identifying RAS inhibitors.
Troubleshooting Logic for Low Assay Signal
When encountering a low signal in a proximity-based assay, a logical, step-by-step approach can quickly identify the root cause.
Caption: A decision tree for troubleshooting low signal in proximity-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ras | MAPK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. revvity.com [revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. revvity.com [revvity.com]
- 13. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
Interpreting unexpected results from Pan-RAS-IN-1 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers using Pan-RAS inhibitors, with a focus on interpreting unexpected results from studies involving compounds like Pan-RAS-IN-1 and ADT-007.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable sensitivity to the Pan-RAS inhibitor across different cancer cell lines?
A1: The sensitivity of cancer cells to Pan-RAS inhibitors is multifactorial. Key factors include:
-
RAS Mutation Status: Cell lines with activating mutations in KRAS, NRAS, or HRAS are generally more sensitive.[1][2]
-
Upstream Pathway Activation: Cells with wild-type RAS but hyperactivated upstream signaling (e.g., through EGFR or PDGFR) can also be sensitive.[3][4]
-
Downstream Mutations: Cell lines with mutations in downstream effectors of the RAS pathway, such as BRAF or PIK3CA, are often insensitive to Pan-RAS inhibitors as these mutations can drive signaling independently of RAS.[3][4]
-
Metabolic Deactivation: Insensitivity can be attributed to metabolic deactivation of the inhibitor by enzymes like UDP-glucuronosyltransferases (UGTs), which may be highly expressed in some wild-type RAS and normal cells.[1]
Q2: My Western blot shows incomplete inhibition of p-ERK even at high concentrations of the Pan-RAS inhibitor. What could be the reason?
A2: Incomplete inhibition of downstream signaling, such as phosphorylated ERK (p-ERK), can occur due to several reasons:
-
Feedback Reactivation: Inhibition of the RAS-MAPK pathway can lead to a rebound in upstream signaling through the derepression of growth factor receptor pathways.[5] This can reactivate wild-type RAS isoforms (HRAS, NRAS) and lead to persistent, albeit reduced, p-ERK levels.[5]
-
Alternative Signaling Pathways: Cells may utilize parallel signaling pathways to maintain p-ERK levels or cell survival.
-
Insufficient Drug Concentration or Incubation Time: Ensure that the inhibitor concentration and treatment duration are optimized for the specific cell line being used.
Q3: I am observing cytotoxicity in my wild-type RAS cell line, which I expected to be insensitive. What could be the cause?
A3: While generally less sensitive, some wild-type RAS cell lines may exhibit a response to Pan-RAS inhibitors. This could be due to:
-
Hyperactivated Upstream Signaling: The wild-type RAS pathway may be activated by upstream mutations (e.g., in receptor tyrosine kinases) or amplification, rendering the cells dependent on RAS signaling.[3]
-
Off-Target Effects: At higher concentrations, Pan-RAS inhibitors may have off-target effects that contribute to cytotoxicity. It is crucial to determine the IC50 value and use concentrations within the therapeutic window for your specific cell line. Some indene-based compounds, chemically related to certain pan-RAS inhibitors, have been reported to have off-target effects on tubulin polymerization and cGMP phosphodiesterase activity.[2]
Q4: Can Pan-RAS inhibitors overcome resistance to mutant-specific RAS inhibitors?
A4: Pan-RAS inhibitors have the potential to circumvent some resistance mechanisms observed with mutant-specific inhibitors.[2] For instance, resistance to a KRAS G12C-specific inhibitor can arise from the compensatory hyperactivation of wild-type RAS isozymes (HRAS and NRAS).[2] A pan-RAS inhibitor, by targeting all RAS isoforms, could potentially overcome this adaptive resistance.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell number to ensure logarithmic growth throughout the experiment. High or low cell density can affect results. |
| Reagent Preparation | Ensure the Pan-RAS inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%). |
| Incubation Time | The optimal incubation time with the inhibitor can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint. |
| Assay Protocol | For ATP-based assays like CellTiter-Glo®, ensure plates are equilibrated to room temperature before adding the reagent and that there is adequate mixing to lyse the cells completely, especially in 3D cultures.[6][7] |
Issue 2: No or Weak Signal in RAS-GTP Pulldown Assay
| Possible Cause | Troubleshooting Step |
| Lysate Quality | Prepare fresh lysates immediately before the assay, as Ras-GTP is rapidly hydrolyzed to the inactive Ras-GDP form.[8] Always include protease and phosphatase inhibitors in the lysis buffer. |
| Insufficient RAS Activation | If studying stimulated RAS activation (e.g., with EGF), ensure the stimulation time and concentration are optimal. For cells with constitutively active RAS, the basal level of RAS-GTP may be low in some cell lines. |
| Bead/Bait Issues | Ensure the GST-fusion protein of the Ras-binding domain (RBD) of Raf1 is not degraded and that the glutathione agarose resin is properly equilibrated.[8] |
| Washing Steps | Excessive washing can lead to the loss of the pulled-down complex. Reduce the number or duration of washes if a weak signal is a persistent issue.[9] |
Issue 3: High Background or Non-Specific Bands in Western Blot for p-ERK
| Possible Cause | Troubleshooting Step |
| Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background. |
| Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies).[10] |
| Washing | Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.[10] |
| Sample Loading | Ensure equal protein loading across all lanes. High protein concentration can sometimes lead to non-specific bands. |
Data Presentation
Table 1: Growth Inhibitory (IC50) Values of ADT-007 in Various Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 2 | [1][11] |
| HCT 116 | Colorectal | KRAS G13D | 5 | [1] |
| PANC-1 | Pancreatic | KRAS G12D | 5.8 | [12] |
| SW-1990 | Pancreatic | KRAS G12D | 2.4 | [12] |
| CFPAC-1 | Pancreatic | KRAS G12V | 6.3 | [12] |
| DLD-1 | Colorectal | KRAS G13D | 4.7 | [13] |
| HT-29 | Colorectal | BRAF V600E (RAS WT) | 493 - 2600 | [2][13][14] |
| BxPC-3 | Pancreatic | RAS WT | 2500 | [11][12] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Pan-RAS inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[6] b. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[6] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
RAS Activation (RAS-GTP Pulldown) Assay
-
Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.[8] c. Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to pellet cell debris.[8] d. Collect the supernatant.
-
Pulldown: a. Normalize the protein concentration of the lysates. b. Incubate the lysate with GST-Raf1-RBD (Ras Binding Domain) coupled to glutathione-agarose beads for 1 hour at 4°C with gentle rocking.[8]
-
Washing: a. Pellet the beads by centrifugation. b. Wash the beads three times with ice-cold lysis buffer to remove non-specific binding proteins.[15]
-
Elution and Western Blotting: a. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. b. Analyze the eluate by Western blotting using a pan-RAS or isoform-specific RAS antibody. c. Include an input control (a small fraction of the total cell lysate) to show the total RAS protein level.
Western Blot for p-ERK
-
Sample Preparation: Prepare cell lysates as described in the RAS activation assay protocol.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel. For resolving ERK1 (44 kDa) and ERK2 (42 kDa), a 10-12% gel is typically used.[16][17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody for total ERK.[16][17]
Visualizations
References
- 1. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ascopubs.org [ascopubs.org]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. abcam.com [abcam.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ADT-1004, a promising pan-RAS inhibitor, shows efficacy in PDAC | BioWorld [bioworld.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. neweastbio.com [neweastbio.com]
- 16. 3.4. Western Blotting and Detection [bio-protocol.org]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pan-RAS-IN-1 in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the pan-RAS inhibitor, Pan-RAS-IN-1, during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a small molecule inhibitor designed to target multiple RAS isoforms (KRAS, HRAS, and NRAS), irrespective of their mutational status.[1] This broad-spectrum activity is intended to overcome the limitations of allele-specific inhibitors, where resistance can emerge through the activation of other uninhibited RAS isozymes.[2][3][4] It is used in pre-clinical research to study the effects of pan-RAS inhibition on cancer cells and to evaluate its potential as a therapeutic agent.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?
A2: The development of acquired resistance is a common observation in long-term studies with targeted cancer therapies. For pan-RAS inhibitors, resistance can be broadly categorized into two main types:
-
On-target resistance: This involves alterations to the RAS protein itself. Secondary mutations in KRAS can prevent the inhibitor from binding effectively.[5] Additionally, amplification of the KRAS gene can lead to an overabundance of the target protein, overwhelming the inhibitor.[6]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for RAS signaling. A common mechanism is the reactivation of the MAPK pathway through mutations in downstream components like BRAF or MEK, or upstream through the activation of receptor tyrosine kinases (RTKs) such as EGFR.[6][7] The PI3K/AKT pathway can also be activated as a compensatory survival mechanism.
Q3: How can we confirm if resistance in our cell lines is due to on-target or off-target mechanisms?
A3: To distinguish between on-target and off-target resistance, a multi-step approach is recommended:
-
Sequence the RAS genes (KRAS, HRAS, NRAS) in your resistant cell lines to identify any secondary mutations that may have emerged.
-
Perform a Western blot analysis to assess the phosphorylation status of key downstream effectors in the MAPK (p-MEK, p-ERK) and PI3K/AKT (p-AKT, p-S6) pathways.[8] Persistent or increased phosphorylation of these proteins in the presence of this compound suggests bypass pathway activation.
-
Utilize a Cellular Thermal Shift Assay (CETSA) to confirm if this compound is still able to bind to RAS proteins in the resistant cells. A loss of thermal stabilization would suggest a binding site mutation.[9][10]
Q4: What are the recommended combination therapy strategies to overcome resistance to this compound?
A4: Combining this compound with other targeted agents is a promising strategy to overcome or delay resistance.[1] Based on common resistance mechanisms, consider the following combinations:
-
With an EGFR inhibitor (e.g., Cetuximab, Afatinib): This is particularly relevant if you observe reactivation of upstream RTK signaling.[7][11]
-
With a MEK inhibitor (e.g., Trametinib): This can be effective in blocking the MAPK pathway downstream of RAS, preventing its reactivation.[12]
-
With a PI3K/mTOR inhibitor: If you observe activation of the PI3K/AKT pathway, a combination with an inhibitor of this pathway may be beneficial.[1]
-
With immunotherapy: Preclinical models suggest that RAS inhibition can modulate the tumor microenvironment, potentially sensitizing it to immune checkpoint inhibitors.[13]
Troubleshooting Guides
Problem 1: Decreased cell death in this compound treated cancer cell lines over time.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | 1. Confirm resistance: Perform a dose-response curve with the CellTiter-Glo® Cell Viability Assay to compare the IC50 value of your long-term treated cells to the parental cell line. An increase in the IC50 value indicates resistance. 2. Investigate the mechanism: Follow the steps outlined in FAQ Q3 to determine if resistance is on-target or off-target. |
| Compound instability | 1. Check compound integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment. 2. Verify concentration: Use analytical methods such as HPLC to confirm the concentration of your working solutions. |
| Cell line contamination or genetic drift | 1. Authenticate cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use early passage cells: If possible, thaw a new vial of early passage parental cells and repeat the experiment. |
Problem 2: MAPK pathway (p-ERK) is not inhibited despite treatment with this compound.
| Possible Cause | Suggested Solution |
| Bypass pathway activation | 1. Assess upstream RTKs: Perform a phospho-RTK array or Western blot for activated RTKs like p-EGFR or p-MET to check for upstream reactivation. 2. Check for downstream mutations: Sequence key downstream genes in the MAPK pathway, such as BRAF and MEK (MAP2K1), for activating mutations. 3. Test combination therapy: Treat cells with a combination of this compound and a MEK inhibitor (e.g., Trametinib) and assess p-ERK levels by Western blot. |
| Ineffective drug concentration or treatment time | 1. Optimize dose and time: Perform a time-course and dose-response experiment, assessing p-ERK levels at various time points and concentrations of this compound. 2. Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to RAS in your cells at the concentration used.[9][10] |
| Technical issues with Western blotting | 1. Run appropriate controls: Include positive and negative controls for p-ERK signaling (e.g., EGF-stimulated and serum-starved cells). 2. Check antibody quality: Ensure that the primary and secondary antibodies are validated and used at the correct dilution. |
Data Presentation
Table 1: Growth Inhibitory (IC50) Values of Pan-RAS Inhibitor ADT-007 in a Panel of Cancer Cell Lines
ADT-007 is a novel pan-RAS inhibitor, and its data is presented here as a representative example of the expected activity profile for a pan-RAS inhibitor like this compound.
| Cell Line | Cancer Type | RAS Status | Upstream Activator | Downstream Mutation | IC50 (nM) |
| HCT-116 | Colorectal | KRAS G13D | - | - | 5 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | - | - | 2 |
| AsPC-1 | Pancreatic | KRAS G12D | - | - | 13 |
| Capan-2 | Pancreatic | KRAS G12V | - | - | 10 |
| A549 | Lung | KRAS G12S | - | - | 8 |
| NCI-H23 | Lung | KRAS G12C | - | - | 12 |
| HT-29 | Colorectal | RAS WT | - | BRAF V600E | 493 |
| BxPC-3 | Pancreatic | RAS WT | - | - | >2500 |
Data adapted from studies on ADT-007, a potent pan-RAS inhibitor.[9][14][15][16]
Table 2: In Vivo Tumor Growth Inhibition by Pan-RAS Inhibitor Monotherapy
Data from a preclinical study using the pan-RAS inhibitor RMC-7977 in a pancreatic ductal adenocarcinoma (PDAC) mouse model.
| Treatment Group | Median Survival (weeks) | Statistical Significance (vs. Vehicle) |
| Vehicle | 1 | - |
| RMC-7977 | 10.7 | p = 2.08e-6 |
Data adapted from a study on RMC-7977 in a KPC PDAC mouse model.[8]
Experimental Protocols
Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.[17][18]
Materials:
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate at the desired density (e.g., 5,000 cells/well in 100 µL for a 96-well plate). Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include vehicle-only control wells.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of MAPK Pathway Activation
This protocol allows for the detection of total and phosphorylated levels of key proteins in the MAPK signaling cascade.[19][20][21]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) for RAS-Effector Interaction
This protocol is used to isolate and detect the interaction between RAS and its downstream effectors (e.g., RAF).[22][23]
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against the "bait" protein (e.g., pan-RAS antibody)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lyse cells using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-RAS) overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G beads to the lysate and incubate for 1-3 hours to capture the complexes.
-
Pellet the beads and wash them several times with wash buffer to remove non-specific proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blot using an antibody against the "prey" protein (e.g., anti-RAF).
Mandatory Visualizations
Caption: Canonical RAS signaling pathway and the point of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Genomic landscape of clinically acquired resistance alterations in patients treated with KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone. (2022) | Alexander B. Coley | 7 Citations [scispace.com]
- 4. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer | bioRxiv [biorxiv.org]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. biorxiv.org [biorxiv.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 18. ch.promega.com [ch.promega.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Simple and Fast Protocol for the Protein Complex Immunoprecipitation (Co-IP) of Effector: Host Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 23. assaygenie.com [assaygenie.com]
Pan-RAS-IN-1 vehicle control selection for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pan-RAS-IN-1 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pan-RAS inhibitor, meaning it is designed to disrupt the interaction of RAS proteins (including KRAS, HRAS, and NRAS) with their downstream effectors.[1][2] By doing so, it blocks signaling through pathways like the MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation, survival, and differentiation.[3] It has shown the capacity to induce caspase activation and inhibit tumor growth in in vivo models.[1][2]
Q2: What are the solubility properties of this compound?
This compound is a poorly soluble compound, which is a common characteristic of many kinase inhibitors.[4][5] It is reported to be insoluble in water, but soluble in organic solvents like DMSO and ethanol at concentrations around 6 mg/mL.[6][7] This low aqueous solubility is a critical factor to consider when developing a formulation for in vivo administration.
Q3: What are the recommended vehicle controls for this compound in in vivo experiments?
The exact vehicle control should always be the same formulation as the one used to deliver the active compound, but without the compound itself.[8] Given the solubility profile of this compound, a multi-component vehicle system is typically required for in vivo studies. Common vehicles for poorly soluble kinase inhibitors include mixtures of:
-
Solvents: DMSO is often used to initially dissolve the compound.[9]
-
Surfactants/Emulsifiers: Tween 80 or other polysorbates are used to improve the stability of the formulation in an aqueous solution.
-
Bulking agents/Co-solvents: Polyethylene glycol (e.g., PEG300) or propylene glycol can help maintain solubility.[9]
-
Aqueous component: Saline or phosphate-buffered saline (PBS) is often used to bring the formulation to the final volume.[8]
A common starting point for formulation development could be a mixture of DMSO, PEG300, Tween 80, and saline.
Q4: What are the key considerations when preparing a formulation for this compound?
When preparing a formulation for this compound, consider the following:
-
Solubility: Ensure the compound is fully dissolved at the desired concentration. Sonication may be recommended to aid dissolution.[1]
-
Stability: The formulation should be stable and not precipitate over the duration of the experiment.
-
Toxicity: The concentration of organic solvents like DMSO should be kept to a minimum to avoid vehicle-induced toxicity in the animals.[9]
-
Route of administration: The choice of vehicle will depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous).
-
pH: Ensure the pH of the final formulation is within a physiologically acceptable range.
Q5: How can I assess the tolerability of the vehicle control in my animal model?
Before initiating a large-scale efficacy study, it is crucial to conduct a tolerability study with the vehicle control. This involves administering the vehicle to a small cohort of animals and monitoring them for:
-
Changes in body weight
-
Clinical signs of distress (e.g., lethargy, ruffled fur)
-
Local irritation at the injection site
-
Changes in food and water intake
This will help to ensure that any adverse effects observed in the drug-treated group can be attributed to the drug itself and not the vehicle.[8]
Troubleshooting Guide
Q1: My this compound formulation is precipitating. What should I do?
Precipitation of the compound can lead to inaccurate dosing and potential toxicity. Here are some troubleshooting steps:
-
Increase the concentration of co-solvents or surfactants: Try adjusting the ratio of components in your vehicle. For example, increasing the percentage of PEG300 or Tween 80 may improve solubility.
-
Check the pH of the formulation: The solubility of some compounds can be pH-dependent.
-
Prepare fresh formulations: Do not store formulations for extended periods unless their stability has been confirmed.
-
Sonication: Use a sonicator to ensure the compound is fully dissolved during preparation.[1]
Q2: I am observing toxicity (e.g., weight loss, irritation) in my vehicle control group. How can I troubleshoot this?
Vehicle-induced toxicity can confound experimental results. Consider the following:
-
Reduce the concentration of organic solvents: High concentrations of DMSO can cause local irritation and systemic toxicity. Try to keep the final DMSO concentration as low as possible.
-
Consider alternative solvents: If DMSO is causing issues, explore other less toxic solvents.
-
Change the route of administration: Some routes of administration may be more prone to local irritation.
-
Ensure proper injection technique: Improper injection technique can cause tissue damage and inflammation.
Q3: The vehicle control is showing unexpected biological effects. What could be the cause?
Some vehicle components can have biological activity. For example, DMSO has been reported to have various biological effects. If you observe unexpected effects in your vehicle control group:
-
Review the literature: Search for any known biological effects of the components in your vehicle.
-
Simplify the vehicle: If possible, try to use a simpler vehicle with fewer components.
-
Include a saline-only control group: This can help to differentiate the effects of the vehicle components from the effects of the injection procedure itself.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [6][7] |
| DMSO | 6 mg/mL (8.36 mM) | [6][7] |
| Ethanol | 6 mg/mL (8.36 mM) | [6][7] |
Table 2: Example Vehicle Formulations for Poorly Soluble Compounds in In Vivo Oncology Studies
| Vehicle Composition | Route of Administration | Notes |
| 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline | Intraperitoneal (IP), Oral (PO) | A common starting formulation for many kinase inhibitors. |
| 10% DMSO + 40% PEG300 + 50% Saline | Intraperitoneal (IP) | A simpler formulation, but may be less stable for some compounds. |
| 50:50 DMSO:Corn Oil | Intraperitoneal (IP) | Can be used for highly lipophilic compounds, but the final DMSO concentration should be low.[9] |
Experimental Protocols
Protocol: Preparation and Administration of a Vehicle Control for a Subcutaneous Xenograft Mouse Model
This protocol provides a general guideline for preparing a common vehicle formulation. The specific ratios may need to be optimized for this compound.
Materials:
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes
-
Sterile syringes and needles
Procedure:
-
Calculate the required volumes: Determine the total volume of the formulation needed based on the number of animals, the dose volume, and the dosing schedule.
-
Prepare the vehicle mixture: In a sterile conical tube, add the components in the following order, vortexing after each addition: a. Add the required volume of DMSO. b. Add the required volume of PEG300. c. Add the required volume of Tween 80. d. Add the required volume of saline to reach the final volume.
-
Ensure complete mixing: Vortex the solution thoroughly to ensure all components are fully mixed and the solution is clear.
-
Storage: Use the vehicle fresh. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before use.
-
Administration: a. Gently restrain the mouse. b. Draw the calculated dose volume of the vehicle control into a sterile syringe. c. Administer the vehicle via the desired route (e.g., intraperitoneal injection). d. Monitor the animal for any adverse reactions post-injection.
Visualizations
Caption: Simplified RAS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for vehicle control preparation and in vivo administration.
Caption: Troubleshooting decision tree for formulation issues.
References
- 1. This compound | Ras | MAPK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. qlgntx.com [qlgntx.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Non-specific binding of Pan-RAS-IN-1 in biochemical assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Pan-RAS-IN-1 in biochemical assays, with a specific focus on addressing potential non-specific binding.
Troubleshooting Guide: Non-specific Binding of this compound
Non-specific binding can lead to inaccurate measurements of binding affinity and potency, resulting in misleading interpretations of experimental data. The following table outlines potential causes of non-specific binding with this compound and suggests solutions to mitigate these effects.
| Potential Cause | Description | Recommended Solution(s) |
| Hydrophobic Interactions | Small molecules can non-specifically adsorb to plasticware (e.g., microplates, pipette tips) and protein surfaces due to hydrophobic interactions. | - Use low-binding plasticware.- Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to buffers.- Include a blocking protein like Bovine Serum Albumin (BSA) at 0.1-1 mg/mL in the assay buffer. |
| Electrostatic Interactions | Charged functional groups on this compound may interact non-specifically with charged surfaces on proteins or assay plates. | - Optimize the pH of the assay buffer to be near the isoelectric point of the protein of interest.[1][2]- Increase the salt concentration (e.g., 150-200 mM NaCl) in the buffer to shield electrostatic interactions.[2] |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that may bind non-specifically to proteins. This compound is soluble in DMSO, but care should be taken when diluting into aqueous buffers.[3][4] | - Determine the critical aggregation concentration (CAC) of this compound under your experimental conditions.- Ensure the final DMSO concentration is consistent across all samples and as low as possible (typically <1%).- Sonication of the stock solution in DMSO is recommended.[4] |
| Off-Target Binding | This compound, while designed as a pan-RAS inhibitor, may interact with other proteins, especially at high concentrations.[5] | - Include appropriate negative controls, such as an unrelated protein, to quantify off-target binding.- Perform dose-response curves to identify the concentration range where specific binding is observed.- Consider using a structurally unrelated pan-RAS inhibitor as a comparator. |
| Assay-Specific Artifacts | Certain assay formats (e.g., fluorescence-based assays) can be prone to interference from small molecules. | - Run control experiments with this compound in the absence of the target protein to check for assay interference.- If using a fluorescence-based assay, measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the assay.- Consider using an orthogonal, label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate findings.[3] |
Frequently Asked Questions (FAQs)
Q1: I am observing high background signal in my binding assay with this compound. What could be the cause?
A1: High background signal is often a result of non-specific binding. This can be due to the inhibitor binding to the assay plate, other proteins in your sample, or forming aggregates. We recommend the following troubleshooting steps:
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Optimize Buffer Conditions: Increase the salt concentration and consider adding a non-ionic detergent and a blocking protein like BSA to your assay buffer.[1][2]
-
Use Low-Binding Plates: If applicable to your assay format, switch to low-binding microplates.
-
Check for Compound Aggregation: Ensure your final DMSO concentration is low and consistent. You can also test the solubility of this compound in your assay buffer.
Q2: How can I differentiate between specific binding to RAS and non-specific binding?
A2: To confirm the specificity of this compound binding, you should incorporate several controls into your experimental design:
-
Negative Protein Control: Use a protein that is not expected to bind to this compound. A significant signal in the presence of this control protein would indicate non-specific binding.
-
Competition Assay: Pre-incubate your RAS protein with a known RAS-binding molecule. A specific interaction with this compound should be reduced in the presence of the competitor.
-
Use of Inactive Controls: If possible, use a mutant of your target protein that is known to have an altered binding site for inhibitors. Reduced binding to the mutant would suggest specific interaction.
Q3: What is the recommended starting concentration for this compound in a biochemical assay?
A3: this compound has been reported to bind to KRasG12D-GppNHp with a dissociation constant (Kd) of less than 20 μM.[3][4] For initial experiments, we recommend starting with a concentration range that spans this value, for example, from 100 nM to 100 μM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: Can the solvent for this compound affect my experiment?
A4: Yes, the solvent can have a significant impact. This compound is typically dissolved in DMSO.[3][4] High concentrations of DMSO can be toxic to cells and may affect protein conformation and enzyme activity in biochemical assays. It is important to:
-
Keep the final concentration of DMSO in your assay low (ideally below 1%) and consistent across all experimental and control groups.
-
Prepare a high-concentration stock solution in DMSO and perform serial dilutions in your assay buffer.
Experimental Protocols
General Protocol for Assessing this compound Binding using a Pull-Down Assay
This protocol provides a general workflow to assess the ability of this compound to inhibit the interaction between RAS and its effector, such as RAF1.
-
Protein Preparation:
-
Purify recombinant, active (GTP-loaded) RAS protein (e.g., KRAS G12D) and the RAS-binding domain (RBD) of an effector protein (e.g., RAF1-RBD) fused to a tag (e.g., GST or His).
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions in assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, 1 mM DTT) to achieve the desired final concentrations. Ensure the final DMSO concentration is constant in all samples.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the active RAS protein with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate for 30-60 minutes at 4°C with gentle rotation to allow for binding.
-
-
Pull-Down:
-
Add the GST-RAF1-RBD (or other tagged effector) and glutathione-sepharose beads to the reaction mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer (assay buffer with a slightly higher salt concentration, e.g., 250 mM NaCl) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-RAS antibody to detect the amount of RAS pulled down by the effector. A decrease in the amount of pulled-down RAS in the presence of this compound indicates inhibition of the RAS-effector interaction.
-
Visualizations
RAS Signaling Pathway
Caption: The RAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Protein-Inhibitor Binding
References
Ensuring Reproducibility in Pan-RAS-IN-1 Experimental Results: A Technical Support Center
To facilitate consistent and reproducible findings in research utilizing the pan-RAS inhibitor, Pan-RAS-IN-1, this technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a pan-RAS inhibitor, meaning it is designed to inhibit multiple RAS isoforms (H-RAS, N-RAS, and K-RAS). It has been shown to bind to KRas G12D and disrupts the interaction between RAS proteins and their downstream effectors.[1][2][3][4] This disruption is key to its intended biological effect of inhibiting RAS-driven signaling pathways.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO and Ethanol.[1] For long-term storage, the powder form should be kept at -20°C for up to three years. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to one year.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: I am observing lower than expected potency in my cell-based assays. What could be the reason?
A3: Several factors could contribute to lower than expected potency. Firstly, ensure that fresh, anhydrous DMSO is used for solubilization, as moisture-absorbing DMSO can reduce the solubility of the compound.[1] Secondly, the potency of this compound can be cell-line dependent and may correlate with the degree of cellular dependency on the specific RAS mutation.[2] It is also crucial to consider the potential for feedback activation of upstream signaling pathways, such as receptor tyrosine kinases (RTKs), which can compensate for RAS inhibition and diminish the observed effect.
Q4: Are there known off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for many small molecule inhibitors. Some pan-RAS inhibitors have been associated with high toxicity and off-target inhibition.[5] Researchers should consider including appropriate controls to assess for potential off-target effects in their experimental system.
Troubleshooting Guides
Western Blotting
Issue: Weak or no signal for downstream pathway inhibition (e.g., p-ERK, p-AKT).
-
Possible Cause 1: Insufficient Inhibition. The concentration of this compound may be too low, or the incubation time may be too short for the specific cell line.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. A starting point for concentration could be guided by the known IC50 values in similar cell lines.
-
-
Possible Cause 2: Feedback Loop Activation. Inhibition of the RAS-MAPK pathway can trigger feedback mechanisms that reactivate upstream signaling, leading to a rebound in downstream signals.
-
Solution: Analyze earlier time points after treatment to capture the initial inhibitory effect before feedback mechanisms are fully engaged. Consider co-treatment with an inhibitor of the upstream receptor tyrosine kinase (e.g., an EGFR inhibitor) that may be driving the feedback.
-
-
Possible Cause 3: Reagent or Protocol Issues. Problems with antibodies, buffers, or the blotting procedure itself can lead to weak or no signal.
-
Solution: Refer to general western blot troubleshooting guides for issues related to antibody concentrations, transfer efficiency, and substrate activity. Always include a positive control for the pathway of interest.
-
Issue: Unexpected bands on the Western blot.
-
Possible Cause 1: Off-target effects. this compound might be affecting other signaling pathways, leading to changes in the expression or post-translational modification of other proteins.
-
Solution: If unexpected bands appear consistently, consider performing a broader pathway analysis or consulting literature for known off-target effects of similar compounds.
-
-
Possible Cause 2: Protein degradation or modification. The observed bands could be degradation products or modified forms of the target protein.
-
Solution: Ensure that protease and phosphatase inhibitors are included in your lysis buffer. Analyze the molecular weight of the unexpected bands to see if they correspond to known cleavage products or modified forms.
-
Cell Viability Assays
Issue: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent cell seeding density. Variations in the initial number of cells can significantly impact the final viability readout.
-
Solution: Ensure a uniform cell suspension before seeding and use a multichannel pipette for consistency. Perform a cell count to verify seeding density.
-
-
Possible Cause 2: this compound precipitation. The compound may precipitate out of the cell culture medium, leading to inconsistent effective concentrations.
-
Solution: Visually inspect the wells for any signs of precipitation after adding the inhibitor. Prepare fresh dilutions of this compound for each experiment and ensure it is fully dissolved in the medium before adding to the cells.
-
-
Possible Cause 3: Different assay endpoint. The IC50 value can be time-dependent.
-
Solution: Standardize the incubation time for the viability assay across all experiments (e.g., 72 hours).
-
Immunoprecipitation (IP)
Issue: Low yield of immunoprecipitated RAS protein.
-
Possible Cause 1: Inefficient cell lysis. The lysis buffer may not be optimal for extracting RAS proteins while maintaining their native conformation.
-
Solution: Use a lysis buffer containing a non-denaturing detergent (e.g., 1% Triton X-100 or NP-40) and ensure the lysis is performed on ice to minimize protein degradation. Include protease inhibitors in the lysis buffer.
-
-
Possible Cause 2: Antibody issues. The antibody may have low affinity for the RAS protein or may be used at a suboptimal concentration.
-
Solution: Use an antibody validated for immunoprecipitation. Perform a titration to determine the optimal antibody concentration.
-
-
Possible Cause 3: Disruption of protein-protein interactions. The lysis buffer conditions may be too harsh, disrupting the interactions you are trying to study.
-
Solution: Adjust the salt concentration in the lysis and wash buffers. A lower salt concentration may help preserve weaker protein-protein interactions.
-
Quantitative Data
The following table summarizes the reported IC50 values for the pan-RAS inhibitor "3144," which is understood to be this compound, in various cancer cell lines.
| Cell Line | Cancer Type | RAS Mutation | IC50 (µM) |
| MEFs | Mouse Embryonic Fibroblasts | Nras-/-; Hras-/-; Kras flox/flox | 3.8 |
Note: This data is based on a study identifying the compound as "3144" and its RAS-dependent lethality.[6] Further studies are needed to expand this dataset across a wider range of human cancer cell lines.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common concentration range to test is 0.1 nM to 10 µM.[7][8] Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO₂ incubator.[7][8]
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation of RAS
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease/phosphatase inhibitors) on ice for 30 minutes.[9]
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Add Protein A/G agarose beads to the supernatant and incubate for 30-60 minutes at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against RAS and incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against RAS or interacting proteins.
Visualizations
Caption: RAS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for weak Western blot signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ras | MAPK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic regulation of RAS and RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. med.upenn.edu [med.upenn.edu]
Validation & Comparative
A Comparative Analysis of Pan-RAS-IN-1 and Sotorasib in KRAS G12C Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the once "undruggable" KRAS oncogene has marked a pivotal moment in cancer therapy. The KRAS G12C mutation, in particular, has been a key target, leading to the development of specific inhibitors. This guide provides an objective comparison of two such inhibitors: the preclinical compound Pan-RAS-IN-1 and the FDA-approved drug sotorasib, focusing on their performance in KRAS G12C mutant cells.
Executive Summary
Sotorasib (formerly AMG 510) is a first-in-class, covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1][2] This targeted approach has shown significant clinical activity, particularly in non-small cell lung cancer (NSCLC).[3] Interestingly, further studies have revealed that sotorasib also potently inhibits NRAS G12C and HRAS G12C, effectively making it a pan-RAS G12C inhibitor.[4][5][6][7]
This compound is a preclinical inhibitor with a broader activity profile. It demonstrates high binding affinity and inhibitory action against multiple KRAS isoforms, including not only G12C but also G12D, G12V, G12S, and others, as well as wild-type KRAS. This suggests its potential utility in overcoming resistance to G12C-specific inhibitors.
This guide will delve into the mechanisms of action, present available preclinical data, and outline the experimental protocols used to evaluate these compounds.
Mechanism of Action
Both inhibitors target the KRAS protein, a small GTPase that functions as a molecular switch in cell signaling. The KRAS G12C mutation results in the protein being constitutively active, leading to uncontrolled cell proliferation and tumor growth.
Sotorasib acts as a covalent inhibitor, forming an irreversible bond with the mutant cysteine-12. This locks the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling through pathways like the MAPK and PI3K-AKT cascades.[2]
This compound , while also targeting KRAS, is described as a pan-KRAS inhibitor, suggesting a broader mechanism that is not solely reliant on the G12C mutation. Its ability to inhibit various KRAS mutants and wild-type KRAS indicates a different binding mode or interaction with the protein.
KRAS G12C Signaling Pathway and Inhibitor Action
Caption: Simplified KRAS G12C signaling pathway and points of intervention for sotorasib and this compound.
Preclinical Performance Data
Direct head-to-head comparative studies between this compound and sotorasib in the same experimental settings are not publicly available. The following tables summarize data from separate preclinical studies. It is crucial to note that differences in experimental protocols and readout metrics (cell viability vs. pathway inhibition) mean these values are not directly comparable.
Table 1: In Vitro Efficacy of this compound in KRAS Mutant Cell Lines
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) |
| NCI-H358 | G12C | pERK Inhibition | 6 |
| AsPC-1 | G12D | pERK Inhibition | 9 |
| A549 | G12S | pERK Inhibition | 11 |
| NCI-H460 | Q61H | pERK Inhibition | 12 |
| HCT116 | G13D | pERK Inhibition | 23 |
| NCI-H727 | G12V | pERK Inhibition | 29 |
| MKN1 | WT | pERK Inhibition | 32 |
| PSN-1 | G12R | pERK Inhibition | 681 |
Data sourced from publicly available information on this compound.
Table 2: In Vitro Efficacy of Sotorasib in KRAS G12C Mutant Cell Lines
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) |
| NCI-H358 | G12C | Cell Viability | ~6 |
| MIA PaCa-2 | G12C | Cell Viability | ~9 |
| NCI-H23 | G12C | Cell Viability | 81.8 |
| H2122 | G12C | Cell Viability | 690.4 |
Data compiled from various preclinical studies on sotorasib.[1][2][8] Non-KRAS G12C cell lines are reported to be insensitive to sotorasib, with IC50 values greater than 7.5 µM.[1][2]
Experimental Protocols
The following are generalized protocols for key experiments typically used to evaluate KRAS inhibitors.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (this compound or sotorasib) for a specified period, typically 72 hours.
-
Reagent Addition:
-
MTT Assay: MTT reagent is added, and incubated to allow for formazan crystal formation by metabolically active cells. The crystals are then solubilized.
-
CellTiter-Glo® Assay: A reagent that lyses cells and generates a luminescent signal proportional to the amount of ATP present is added.
-
-
Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
Analysis: The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Downstream Signaling
This technique is used to detect the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK and AKT, to assess the inhibitor's effect on pathway activity.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a defined period, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or similar assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total ERK (p-ERK, t-ERK) and AKT (p-AKT, t-AKT).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway inhibition.
General Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of KRAS inhibitors.
Conclusion
Sotorasib represents a significant advancement in targeted therapy for KRAS G12C-mutated cancers, demonstrating clinical efficacy and a surprisingly broad activity against other G12C RAS isoforms. This compound, while still in the preclinical stage, shows promise with its wider inhibitory profile against multiple KRAS mutations. This broader activity could be crucial in addressing the challenge of acquired resistance to G12C-specific inhibitors.
The lack of direct comparative data necessitates that researchers carefully consider the available information within the context of the different experimental designs. Future head-to-head studies are warranted to fully elucidate the comparative efficacy and potential clinical applications of these and other emerging RAS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. ilcn.org [ilcn.org]
- 4. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers. | Broad Institute [broadinstitute.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Validating Pan-RAS-IN-1's pan-isoform activity against KRAS, NRAS, and HRAS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pan-RAS-IN-1 and other notable pan-RAS inhibitors, focusing on their activity against the three major RAS isoforms: KRAS, NRAS, and HRAS. The objective is to offer a clear, data-driven perspective on the pan-isoform inhibitory potential of these compounds, supported by experimental evidence and detailed methodologies. While comprehensive quantitative data for this compound across all isoforms is limited in publicly available literature, this guide leverages data from well-characterized pan-RAS inhibitors, ADT-007 and compound 3144, to provide a broader context for comparison.
Quantitative Comparison of Pan-RAS Inhibitors
The following table summarizes the available quantitative data for this compound and comparator compounds, highlighting their binding affinities and inhibitory concentrations against different RAS isoforms.
| Compound | Target Isoform(s) | Assay Type | Metric | Value | Reference |
| This compound | KRAS (G12D) | MST, ITC, NMR | Kd | < 20 µM | [1] |
| Mutant NRAS cells | Cell Viability | Lethality | Selective lethality at 5 µM | [2] | |
| Compound 3144 | KRAS (G12D) | Biochemical | Kd | 4.7 µM | [3] |
| KRAS (wt) | Biochemical | Kd | 17 µM | [3] | |
| HRAS | Biochemical | Kd | 6.6 µM | [3] | |
| NRAS | Biochemical | Kd | 3.7 µM | [3] | |
| ADT-007 | KRAS (G13D) - HCT-116 cells | Cell Viability | IC50 | 5 nM | [4][5] |
| KRAS (G12C) - MIA PaCa-2 cells | Cell Viability | IC50 | 2 nM | [4][5][6] | |
| HRAS (WT), NRAS (WT) | RAS-RBD Pulldown | GTP-bound RAS | Reduced levels | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future experiments. Below are protocols for key assays used in the characterization of pan-RAS inhibitors.
Microscale Thermophoresis (MST)
This technique is used to quantify the binding affinity between a fluorescently labeled molecule and a non-labeled partner.
-
Objective: To determine the dissociation constant (Kd) of an inhibitor to a specific RAS isoform.
-
Procedure:
-
Label the purified RAS protein (e.g., KRAS G12D) with a fluorescent dye.
-
Prepare a serial dilution of the inhibitor (e.g., this compound).
-
Mix the labeled RAS protein at a constant concentration with each inhibitor dilution.
-
Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
The change in thermophoresis is plotted against the inhibitor concentration to determine the Kd.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pan-RAS inhibitor in cancer cell lines with different RAS mutations.
-
Procedure:
-
Seed cancer cell lines harboring specific KRAS, NRAS, or HRAS mutations in 96-well plates.
-
After cell attachment, treat the cells with a serial dilution of the pan-RAS inhibitor (e.g., ADT-007) for a defined period (e.g., 72 hours).[8]
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
RAS-RBD Pulldown Assay
This assay is used to specifically isolate and quantify the active, GTP-bound form of RAS proteins from cell lysates.
-
Objective: To assess the ability of a pan-RAS inhibitor to reduce the levels of active KRAS, NRAS, and HRAS in cells.
-
Procedure:
-
Treat cancer cells with the pan-RAS inhibitor or vehicle control for a specified time.
-
Lyse the cells in a buffer that preserves the GTP-bound state of RAS.
-
Incubate the cell lysates with a GST-tagged Raf-1 RAS-Binding Domain (RBD) fused to agarose beads. The RBD of Raf-1 specifically binds to GTP-bound RAS.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured GTP-RAS proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies specific for KRAS, NRAS, and HRAS to determine the levels of the active form of each isoform.
-
Visualizing RAS Inhibition
The following diagrams illustrate the RAS signaling pathway, a typical experimental workflow for evaluating RAS inhibitors, and the intended pan-isoform activity of a compound like this compound.
Caption: The RAS signaling pathway, a key regulator of cell growth and survival.
Caption: A typical experimental workflow for characterizing pan-RAS inhibitors.
Caption: Logical relationship of this compound's intended pan-isoform activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 6. ascopubs.org [ascopubs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
Cross-Validation of Pan-RAS-IN-1 Binding: A Comparative Guide to Biophysical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biophysical techniques used to validate the binding of the pan-RAS inhibitor, Pan-RAS-IN-1, to its target protein, KRAS. The performance of this compound is contrasted with other notable RAS inhibitors, supported by experimental data from various methodologies.
Introduction to this compound
This compound is a small molecule inhibitor designed to target multiple RAS isoforms, which are frequently mutated in various cancers.[1][2] Validating the direct binding of such inhibitors to their target is a critical step in drug discovery. This guide focuses on the cross-validation of this compound binding to the oncogenic mutant KRAS G12D using three distinct biophysical techniques: Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and a theoretical application of Surface Plasmon Resonance (SPR). While specific SPR data for this compound is not publicly available, its utility in characterizing similar interactions is well-documented.[3][4]
Comparative Analysis of Binding Affinity
The binding affinity of a drug to its target is a key determinant of its potency and efficacy. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a stronger binding affinity. The following table summarizes the reported binding affinities of this compound and selected alternative RAS inhibitors, as determined by various biophysical methods.
| Inhibitor | Target | Technique | Dissociation Constant (Kd) | Reference |
| This compound (Compound 3144) | KRAS G12D-GppNHp | ITC | 17.8 ± 4.5 μM | [5] |
| KRAS G12D-GppNHp | NMR | < 20 μM | [1] | |
| KRAS G12D-GppNHp | MST | < 20 μM | [1] | |
| BI-2852 | KRAS G12D | ITC | 740 nM | [6] |
| MRTX1133 | KRAS G12D | (Not Specified) | ~0.2 pM | [7][8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the KRAS signaling pathway and a generalized workflow for validating protein-ligand binding using biophysical techniques.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: General workflow for cross-validating protein-ligand binding using multiple biophysical techniques.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the key biophysical techniques discussed in this guide.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol for this compound Binding to KRAS G12D:
-
Protein and Ligand Preparation:
-
Express and purify recombinant KRAS G12D protein.
-
Prepare a stock solution of this compound (compound 3144) in a suitable solvent (e.g., DMSO) and then dilute it into the ITC buffer. The final DMSO concentration should be matched in both the protein and ligand solutions.
-
Dialyze the KRAS G12D protein against the ITC buffer (e.g., 25 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4) to ensure buffer matching. The final buffer for the ligand solution should be the dialysis buffer.
-
-
ITC Experiment:
-
Set the experiment temperature to 25°C.[5]
-
Load the KRAS G12D-GppNHp solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 μl each) with a spacing of 180 seconds between injections.[5]
-
Set the reference cell power to 5 μcal/sec.[5]
-
-
Data Analysis:
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data using a suitable binding model (e.g., one-site binding model) in software like Origin to determine the Kd, n, and ΔH.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide information about ligand binding at an atomic level by monitoring changes in the chemical environment of nuclei upon complex formation.
Protocol for Validating this compound Binding to KRAS G12D:
-
Protein and Ligand Preparation:
-
Express and purify ¹⁵N-labeled KRAS G12D protein.
-
Prepare a stock solution of this compound in a deuterated solvent compatible with the NMR buffer.
-
-
¹H-¹⁵N HSQC NMR Experiment:
-
Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled KRAS G12D protein in the absence of the ligand. This serves as the reference spectrum.
-
Titrate increasing concentrations of this compound into the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Monitor for chemical shift perturbations (CSPs) of the amide resonances of the protein upon ligand binding. Residues with significant CSPs are likely in or near the binding site.
-
For this compound, changes in amide resonances were observed for residues S39, D38, E37, and I36, which is consistent with its predicted binding pose.[5]
-
While a precise Kd can be determined from a full titration, the observation of significant and specific CSPs provides strong qualitative evidence of direct binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association and dissociation rates) and affinity constants.
Hypothetical Protocol for this compound Binding to KRAS G12D:
-
Sensor Chip Preparation:
-
Immobilize purified KRAS G12D protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
SPR Experiment:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the sensor surface with the immobilized KRAS G12D.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The cross-validation of this compound binding using multiple biophysical techniques provides a comprehensive understanding of its interaction with KRAS. The micromolar affinity of this compound, as determined by ITC and corroborated by NMR, establishes its direct engagement with the target. While specific SPR data is not available, this technique would offer valuable kinetic insights into the binding mechanism. The comparison with other inhibitors like BI-2852 and the high-affinity MRTX1133 highlights the diverse range of binding potencies achievable for RAS inhibitors and underscores the importance of employing a multi-faceted biophysical approach for the thorough characterization of drug candidates in the field of oncology research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ras | MAPK | TargetMol [targetmol.com]
- 3. Small molecule inhibitors of RAS-effector protein interactions derived using an intracellular antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
- 7. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 8. Characterization of the binding of MRTX1133 as an avenue for the discovery of potential KRASG12D inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Pan-RAS Inhibitors on the Brink of Reshaping Oncology: A Comparative Review
For decades, the RAS family of oncoproteins has been a notoriously challenging target in cancer therapy. Now, a new wave of pan-RAS inhibitors is showing immense promise in preclinical and clinical development, offering hope for patients with a wide range of RAS-driven cancers. This guide provides a comparative analysis of the leading pan-RAS inhibitors, summarizing their performance with supporting experimental data, and detailing the methodologies behind these pivotal studies.
RAS proteins, including KRAS, NRAS, and HRAS, are critical signaling hubs that, when mutated, become persistently activated, driving tumor growth, proliferation, and resistance to therapy.[1] Pan-RAS inhibitors are designed to overcome the limitations of earlier mutation-specific inhibitors by targeting multiple RAS isoforms and mutations, as well as wild-type RAS. This review focuses on a selection of the most promising pan-RAS inhibitors currently in development: ADT-007, RMC-6236 (daraxonrasib), RMC-7977, and ERAS-0015.
Mechanism of Action: Diverse Strategies to Inhibit a Common Foe
The pan-RAS inhibitors in development employ distinct mechanisms to block RAS signaling.
-
ADT-007 is a first-in-class inhibitor that binds to nucleotide-free RAS, preventing the loading of GTP and subsequent activation of downstream signaling pathways like MAPK and AKT.[2][3][4] This unique mechanism leads to mitotic arrest and apoptosis in cancer cells.[2][3][4]
-
RMC-6236 (daraxonrasib) and its preclinical tool compound RMC-7977 are RAS(ON) multi-selective inhibitors.[5][6] They form a tri-complex with cyclophilin A (CypA) and the active, GTP-bound form of RAS, thereby sterically hindering the interaction of RAS with its downstream effectors.[5][6]
-
ERAS-0015 is described as a pan-RAS molecular glue.[7][8] Similar to the RMC compounds, it is designed to inhibit RAS signaling by forming a complex, in this case with CypA, that has a high binding affinity to RAS.[7][8]
Preclinical Efficacy: A Head-to-Head Look at the Data
The preclinical data for these inhibitors demonstrate potent and selective anti-tumor activity across a variety of cancer cell lines and in vivo models.
In Vitro Cellular Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the different pan-RAS inhibitors in various cancer cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | Cell Line | Cancer Type | RAS Mutation | IC50 (nM) | Reference |
| ADT-007 | HCT 116 | Colorectal Cancer | KRAS G13D | 5 | [9] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 2 | [9] | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | KRAS/NRAS | 0.76 - 12 | [10] | |
| RMC-7977 | Various PDAC cell lines | Pancreatic Cancer | Various KRAS | Low nanomolar | [1] |
| Cholangiocarcinoma cell lines | Cholangiocarcinoma | KRAS G12D, G12V, G13C | Not specified | [11] | |
| ERAS-0015 | Panel of cell lines | Various | Various RAS | Not specified (potent inhibition) |
In Vivo Tumor Growth Inhibition
In vivo studies using mouse models have confirmed the anti-tumor activity of these pan-RAS inhibitors.
| Inhibitor | Mouse Model | Cancer Type | Key Findings | Reference |
| ADT-007 | Syngeneic and xenograft models | Colorectal and Pancreatic Cancer | Strong tumor growth inhibition with local administration. Oral prodrug also effective. | [3] |
| RMC-6236 | Xenograft models | Multiple (NSCLC, PDAC, etc.) | Profound tumor regressions at well-tolerated oral doses. | [7][12] |
| RMC-7977 | Xenograft and allograft models | Cholangiocarcinoma | Tumor regression and growth delay. | [11] |
| Patient-derived xenograft (PDX) models | Pancreatic Cancer | Significant improvement in overall survival in chemotherapy-resistant models. | [1] | |
| ERAS-0015 | In vivo models | Not specified | Robust anti-tumor activity at doses lower than a leading pan-RAS molecular glue. |
Clinical Development: RMC-6236 Leads the Charge
RMC-6236 (daraxonrasib) is the most clinically advanced of the pan-RAS inhibitors discussed here, with promising early data from its Phase 1/1b trial (NCT05379985).[7][12][13]
-
Safety Profile: The most common treatment-related adverse events were rash, diarrhea, nausea, vomiting, and stomatitis, which were mostly low-grade.[13][14]
-
Clinical Activity: In patients with previously treated RAS-mutant pancreatic ductal adenocarcinoma (PDAC), RMC-6236 has shown early signs of clinical activity, with a manageable safety profile.[13][14] In patients with KRAS G12X mutations receiving second-line therapy, the response rate was 36%.[14] The median progression-free survival for these patients was 8.5 months, and the median overall survival was 14.5 months.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate pan-RAS inhibitors.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the pan-RAS inhibitor or vehicle control (e.g., DMSO) for 72 hours.
-
Lysis and Luminescence Reading: After the incubation period, the plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well to lyse the cells and generate a luminescent signal. The plate is then read on a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
In Vivo Tumor Xenograft Model
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of a pan-RAS inhibitor.
-
Cell Implantation: Human cancer cells (e.g., 1x10^6 MIA PaCa-2 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The pan-RAS inhibitor is administered to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better understand the context of pan-RAS inhibition, the following diagrams illustrate the RAS signaling pathway and a typical experimental workflow.
Caption: The RAS signaling pathway, a key regulator of cell growth and survival.
Caption: A typical workflow for the preclinical and clinical development of a pan-RAS inhibitor.
Future Directions and Conclusion
The development of potent and selective pan-RAS inhibitors represents a significant breakthrough in the quest to drug the "undruggable." The data presented here highlight the immense potential of these agents to treat a broad spectrum of RAS-driven cancers. As these molecules progress through clinical trials, the oncology community eagerly awaits further data on their efficacy, safety, and the potential for combination therapies to overcome resistance. The comparative analysis of these emerging therapies will be crucial for guiding future clinical strategies and ultimately improving outcomes for patients with RAS-mutant cancers.
References
- 1. RMC-7977, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RAS: Striking at the Core of the Oncogenic Circuitry [frontiersin.org]
- 3. Dynamic regulation of RAS and RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breakthrough in RAS targeting with pan-RAS(ON) inhibitors RMC-7977 and RMC-6236 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erasca Presents New Preclinical Data Reinforcing Best-in-Class Potential of RAS-Targeting Franchise at the 2025 AACR Annual Meeting – Erasca [investors.erasca.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cusabio.com [cusabio.com]
- 9. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Multiple RAS inhibitor RMC-7977 shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]
- 12. Revolution Medicines Announces Publication on the Discovery [globenewswire.com]
- 13. Erasca, Inc. Reports Promising Preclinical Data on ERAS-0015 and ERAS-4001 Targeting RAS/MAPK Pathway at AACR Annual Meeting | Nasdaq [nasdaq.com]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
Pan-RAS Inhibitor Demonstrates Synergistic Efficacy with Standard Chemotherapies in Preclinical Cancer Models
For Immediate Release
New preclinical data reveal that the novel pan-RAS inhibitor, ADT-007, exhibits potent synergistic anti-cancer effects when combined with established chemotherapy agents, particularly proteasome inhibitors (PIs) and immunomodulatory drugs (IMiDs), in multiple myeloma (MM) models. These findings position pan-RAS inhibition as a promising strategy to enhance the efficacy of current treatment regimens for RAS-driven cancers.
The research, highlighted in a presentation at the 66th American Society of Hematology (ASH) Annual Meeting, shows that ADT-007 not only is effective as a single agent but also significantly enhances the cancer-killing ability of drugs like the proteasome inhibitor ixazomib. The synergy was quantitatively confirmed with Combination Index (CI) values consistently below 0.9, a hallmark of synergistic interaction as defined by the Chou-Talalay method.[1]
Mechanism of Action: A Two-Pronged Attack on Cancer Signaling
ADT-007 functions by binding to nucleotide-free RAS proteins, effectively blocking their activation by preventing GTP loading. This action disrupts downstream signaling through two critical pro-survival pathways: the MAPK (RAF-MEK-ERK) and the PI3K/AKT pathways. The simultaneous inhibition of these pathways halts uncontrolled cell proliferation and induces programmed cell death (apoptosis). The synergistic effect with chemotherapy is believed to arise from attacking the cancer cell's growth and survival machinery from multiple, complementary angles.
Below is a diagram illustrating the signaling pathway targeted by ADT-007.
Comparative Efficacy: Single Agent vs. Combination Therapy
In preclinical studies using a panel of over 50 multiple myeloma cell lines, ADT-007 demonstrated high potency as a single agent, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 0.76 to 12 nM.[1] This inherent potency is significantly amplified when used in combination. While specific IC50 values for the combination therapies have not been fully published, the consistent Combination Index (CI) of less than 0.9 with proteasome inhibitors like ixazomib confirms a synergistic relationship, meaning the combined effect is greater than the sum of the individual drugs.[2]
| Compound | Cancer Model | Monotherapy IC50 | Combination Partner | Combination Index (CI) |
| ADT-007 | Multiple Myeloma Cell Lines | 0.76 - 12 nM[1] | Proteasome Inhibitors (PIs) | < 0.9 (Synergistic)[1] |
| ADT-007 | Multiple Myeloma Cell Lines | 0.20 - 10.21 nM | Ixazomib (PI) | < 0.9 (Synergistic) |
| ADT-007 | Multiple Myeloma Cell Lines | 0.76 - 12 nM[1] | Immunomodulatory Drugs (IMiDs) | < 0.9 (Synergistic)[1] |
Experimental Protocols and Methodologies
The synergistic effects of ADT-007 were determined through a series of robust in vitro assays.
Key Experimental Procedures:
-
Cell Viability and Chemosensitivity Assays: Human Myeloma Cell Lines (HMCLs) were seeded in multi-well plates and treated with increasing concentrations of ADT-007, a proteasome inhibitor (e.g., ixazomib), or the combination of both for a specified period (typically 72 hours). Cell viability was measured using a luminescence-based assay, such as the CellTiter-Glo® assay, to determine the IC50 values for each treatment condition.
-
Apoptosis Assays: To confirm that cell death was occurring via apoptosis, treated cells were subjected to two primary methods:
-
Caspase 3/7 Assay: This assay measures the activity of key executioner caspases (3 and 7) that are activated during apoptosis. An increase in luminescence indicates apoptosis induction.[2]
-
Flow Cytometry: Cells were stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, allowing for the quantification of apoptotic cells via flow cytometry.[1]
-
-
Synergy Quantification: The Chou-Talalay method was employed to determine the nature of the drug interaction.[1] This method uses the dose-effect data from single and combination drug treatments to calculate a Combination Index (CI).
-
CI < 1: Indicates synergy.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism. Data analysis was performed using specialized software like CalcuSyn to generate CI values across a range of drug concentrations and effect levels.[1]
-
Conclusion and Future Directions
The preclinical data strongly support the hypothesis that combining a pan-RAS inhibitor like ADT-007 with standard-of-care chemotherapies can produce a synergistic anti-tumor effect. By targeting the fundamental RAS signaling axis, ADT-007 lowers the threshold for cancer cell killing, allowing chemotherapy agents to be more effective. These promising in vitro results provide a strong rationale for advancing an orally bioavailable prodrug of ADT-007, known as ADT-1004, into in vivo animal studies and, ultimately, toward clinical trials for patients with relapsed/refractory multiple myeloma and other RAS-driven malignancies.[1]
References
Assessing the therapeutic window of Pan-RAS-IN-1 compared to other inhibitors
A detailed comparison of the therapeutic window of the novel pan-RAS inhibitor, ADT-007, with other RAS-targeting agents, supported by preclinical data. Due to the limited availability of public quantitative data for a compound specifically named "Pan-RAS-IN-1," this guide will focus on ADT-007 as a well-characterized example of a pan-RAS inhibitor with a promising therapeutic window.
Mutations in the RAS family of oncogenes (KRAS, NRAS, and HRAS) are among the most common drivers of human cancers, making them a prime target for therapeutic intervention. The development of RAS inhibitors has seen significant progress, moving from "undruggable" to a reality with clinically approved drugs. A key challenge in the development of these inhibitors is achieving a therapeutic window that maximizes anti-tumor efficacy while minimizing toxicity to normal tissues. This guide provides a comparative assessment of the therapeutic window of the pan-RAS inhibitor ADT-007 against other classes of RAS inhibitors, including mutant-specific and pan-KRAS inhibitors.
Pan-RAS Inhibition: A Strategy to Overcome Resistance
Pan-RAS inhibitors are designed to target all major RAS isoforms, a strategy that may overcome the resistance mechanisms observed with mutant-specific inhibitors.[1] Resistance to KRAS G12C-specific inhibitors, for example, can arise from the activation of other RAS isoforms.[2] By inhibiting all RAS proteins, pan-RAS inhibitors aim to provide a more durable and broader anti-cancer activity.
ADT-007: A Pan-RAS Inhibitor with a Favorable Therapeutic Window
Recent preclinical studies have highlighted ADT-007 as a potent and selective pan-RAS inhibitor.[2][3][4] A key feature of ADT-007 is its apparent wide therapeutic window, demonstrating high potency against cancer cells with RAS mutations while sparing normal, wild-type RAS cells.[2][3] This selectivity is attributed to a unique mechanism of metabolic deactivation in normal cells, which express higher levels of UDP-glucuronosyltransferases (UGTs) that rapidly metabolize and inactivate the drug.[2][5] In contrast, RAS-mutant cancer cells exhibit lower UGT expression, leading to higher intracellular concentrations of the active inhibitor.[2]
Quantitative Assessment of In Vitro Efficacy and Selectivity
The therapeutic window of a drug can be initially assessed in vitro by comparing its potency in cancer cell lines versus normal cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are common metrics. A larger ratio of IC50 in normal cells to cancer cells indicates a wider therapeutic window.
| Inhibitor Class | Inhibitor | Cancer Cell Line (RAS status) | IC50 / GI50 (nM) | Normal Cell Line (RAS status) | IC50 / GI50 (nM) | Selectivity Index (Normal/Cancer) |
| Pan-RAS | ADT-007 | HCT-116 (KRAS G13D) | 5[3] | HT-29 (RAS WT, BRAF V600E) | 493[6] | ~99 |
| MIA PaCa-2 (KRAS G12C) | 2[3] | BxPC-3 (RAS WT) | >1000[7] | >500 | ||
| DLD-1 (KRAS G13D) | 4.7[7] | HT-29 (RAS WT, BRAF V600E) | 2600[7] | ~553 | ||
| Mutant-Specific | Sotorasib (AMG-510) | NSCLC cells (KRAS G12C) | - | - | - | - |
| (KRAS G12C) | Adagrasib (MRTX849) | NSCLC cells (KRAS G12C) | - | - | - | - |
| Pan-KRAS | BI-2865 | BaF3 (KRAS G12C, G12D, or G12V) | ~140[8] | - | - | - |
| BI-2493 | KRAS WT-amplified cell lines | Sensitive[9] | - | - | - | |
| Pan-RAS | RMC-6236 | RAS-addicted cell lines | Potent activity[1] | - | - | - |
Note: Direct comparative IC50 data in the same normal cell lines are not always available for all inhibitors in the public domain. The selectivity index is a calculated approximation based on available data.
The data clearly shows the high potency of ADT-007 in RAS-mutant cancer cell lines, with IC50 values in the low nanomolar range.[3][7][10] Importantly, cell lines with wild-type RAS are significantly less sensitive, demonstrating a wide therapeutic window in vitro.[3][7]
In Vivo Therapeutic Window Assessment
Preclinical in vivo studies are crucial for evaluating the therapeutic window in a whole-organism context, typically by determining the maximum tolerated dose (MTD) and assessing anti-tumor efficacy at well-tolerated doses.
While specific MTD values for this compound are not publicly available, studies on other pan-RAS inhibitors provide valuable insights. For instance, an oral prodrug of ADT-007 was well-tolerated in mice at doses that achieved significant anti-tumor activity.[4] Similarly, the pan-RAS inhibitor RMC-6236 has shown acceptable tolerability in preclinical models and early clinical trials.[9] A study on another pan-RAS inhibitor, compound 3144, showed it inhibited tumor growth in xenograft models.[11] However, toxicity was observed in a genetically engineered mouse model with only one functional Kras allele, highlighting the importance of careful dose selection and monitoring for pan-RAS inhibitors.[11] In contrast, the pan-KRAS inhibitor BI-2865 suppressed tumor growth in mice without a detrimental effect on animal weight.
Clinical data for the KRAS G12C inhibitors sotorasib and adagrasib have established their therapeutic window in humans, with defined doses and manageable side effect profiles.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and assess the therapeutic window, specific signaling pathways and experimental workflows are employed.
RAS Signaling Pathway
RAS proteins are molecular switches that, in their active GTP-bound state, trigger downstream signaling cascades like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Pan-RAS inhibitors aim to block the activation of these pathways in cancer cells.
Caption: Simplified RAS signaling pathway and the point of intervention for pan-RAS inhibitors.
Experimental Workflow for Therapeutic Window Assessment
A typical preclinical workflow to assess the therapeutic window of a RAS inhibitor involves both in vitro and in vivo studies.
Caption: A typical experimental workflow for assessing the therapeutic window of a RAS inhibitor.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is a general guideline for assessing cell viability in response to inhibitor treatment.
Materials:
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in a complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Resazurin Addition: After incubation, add resazurin solution to each well (e.g., 10% of the final volume) and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for determining the MTD of a test compound in mice.
Materials:
-
Test inhibitor
-
Appropriate vehicle for administration
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the study begins.
-
Dose Selection: Based on in vitro data and any available preliminary in vivo information, select a range of doses. This typically involves a dose-escalation design.
-
Dosing: Administer the test inhibitor to groups of mice (e.g., 3-5 mice per group) at different dose levels via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Observation: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity. Record body weight at least twice weekly.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss of body weight and does not produce other signs of severe toxicity.
-
Necropsy and Histopathology (Optional): At the end of the study, a gross necropsy may be performed, and major organs can be collected for histopathological analysis to identify any target organ toxicity.
Conclusion
The assessment of the therapeutic window is a critical step in the development of any new therapeutic agent. For RAS inhibitors, achieving a balance between potent anti-tumor activity and minimal toxicity to healthy tissues is paramount. The pan-RAS inhibitor ADT-007 demonstrates a promising therapeutic window in preclinical models, with high potency against RAS-mutant cancer cells and significantly lower activity against normal cells. This selectivity appears to be driven by a unique metabolic mechanism. While direct and comprehensive comparative data for all pan-RAS inhibitors, including this compound, is not yet publicly available, the data on ADT-007 suggests that pan-RAS inhibition can be a viable and safe therapeutic strategy. Further preclinical and clinical studies will be essential to fully delineate the therapeutic window of this emerging class of cancer drugs and their potential to overcome the challenge of RAS-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. abmole.com [abmole.com]
- 7. biorxiv.org [biorxiv.org]
- 8. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pan-RAS-IN-1: A Comparative Analysis Against Standard of Care in Specific Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Pan-RAS-IN-1, a novel pan-RAS inhibitor, against current standard-of-care therapies in relevant cancer models. The data presented is compiled from various preclinical studies to offer a comparative perspective on the potential efficacy of broad RAS inhibition versus targeted and conventional therapies.
Executive Summary
Mutations in the RAS family of oncogenes (KRAS, NRAS, HRAS) are among the most common drivers of human cancers, historically rendering tumors resistant to many therapies. The emergence of pan-RAS inhibitors, such as this compound, offers a promising strategy to target tumors with a variety of RAS mutations, potentially overcoming the limitations of mutation-specific inhibitors and other standard-of-care agents. This guide summarizes the available preclinical data for a pan-RAS inhibitor and compares its in vitro activity with approved KRAS G12C inhibitors (sotorasib and adagrasib), an EGFR inhibitor (cetuximab), and a standard chemotherapy regimen (FOLFOX).
Data Presentation
The following tables summarize the in vitro cytotoxic activity (IC50 values) of a pan-RAS inhibitor and standard-of-care agents across various cancer cell lines. It is important to note that these data are compiled from different studies and do not represent direct head-to-head comparisons in all cases.
Table 1: In Vitro Cytotoxicity (IC50) of Pan-RAS Inhibitor vs. KRAS G12C Inhibitors in KRAS G12C Mutant Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Pan-RAS Inhibitor | Mia-Paca-2 | Pancreatic | Low µM[1] |
| Sotorasib (AMG-510) | MIA PaCa-2 | Pancreatic | 0.009[2][3][4] |
| NCI-H358 | Non-Small Cell Lung | 0.006[2][3][4] | |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | 0.01 - 0.973 (2D) |
| NCI-H358 | Non-Small Cell Lung | 0.01 - 0.973 (2D)[5][6][7][8] |
Table 2: In Vitro Cytotoxicity (IC50) of Pan-RAS Inhibitor vs. Standard of Care in Other Cancer Models
| Compound | Cell Line | Cancer Type | KRAS Status | IC50 (µM) |
| Pan-RAS Inhibitor | A549 | Non-Small Cell Lung | G12S | Low µM[1] |
| Cetuximab | Caco-2 | Colorectal | Wild-Type | 0.0177[9] |
| Lim1215 | Colorectal | Wild-Type | 0.00012[9] | |
| SW48 | Colorectal | Wild-Type | Resistant[9] | |
| FOLFOX (5-FU + Oxaliplatin) | DLD-1 | Colorectal | G13D | ~10 (Calculated from resistance factor)[10] |
| HCT116 | Colorectal | G13D | ~1.6 (Calculated from resistance factor)[10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: RAS/MAPK Signaling Pathway Inhibition by this compound.
Caption: Preclinical Evaluation Workflow for Pan-RAS Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed cancer cells in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and standard-of-care drugs in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-ERK (p-ERK)
-
Cell Lysis: After treatment with the inhibitors for the desired time, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., Mia-Paca-2) suspended in Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach an average volume of 100-150 mm³. Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) and standard-of-care drugs at predetermined doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the differences in tumor volume between the groups.
Conclusion
The preclinical data, while not from direct head-to-head studies, suggests that pan-RAS inhibitors like this compound hold the potential for broad activity against a range of RAS-mutant cancers. The low micromolar IC50 values observed in pancreatic and lung cancer cell lines are promising.[1] In comparison, while KRAS G12C-specific inhibitors like sotorasib and adagrasib show high potency in the nanomolar range against their specific target, their efficacy is limited to tumors harboring this particular mutation.[2][3][4][5][6][7][8][11][12] Standard chemotherapy and EGFR-targeted therapies have their well-established roles but also face limitations due to toxicity and resistance mechanisms, particularly in RAS-mutant settings.[9][10]
The pan-RAS approach offers a compelling strategy to address a wider patient population and potentially overcome some of the resistance mechanisms that emerge with more targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the evolving landscape of cancer treatment.
References
- 1. qlgntx.com [qlgntx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
- 9. Overcoming Intrinsic and Acquired Cetuximab Resistance in RAS Wild-Type Colorectal Cancer: An In Vitro Study on the Expression of HER Receptors and the Potential of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic Profiling of Chemotherapy Responses in FOLFOX-Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pan-RAS-IN-1
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pan-RAS-IN-1, a small molecule pan-RAS inhibitor, requires careful management throughout its lifecycle, including its final disposal. This guide provides a clear, step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound as the primary source of safety and disposal information. [1][2][3][4] The following procedures are based on general best practices for hazardous chemical waste disposal in a laboratory setting and should supplement, not replace, the specific instructions in the SDS.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Disposal of Unused or Waste this compound (Solid and Solutions)
Unused, expired, or waste this compound, whether in its solid powder form or dissolved in a solvent like DMSO, must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or poured down the sink.[5] This compound's biological activity and chemical nature require it to be managed as regulated hazardous waste.
-
Use a Designated Hazardous Waste Container:
-
Place solid this compound waste into a clearly labeled, sturdy, and sealable container designated for hazardous chemical waste.
-
For solutions of this compound (e.g., in DMSO), use a compatible, leak-proof liquid waste container.[6] Ensure the container material is resistant to the solvent used.
-
-
Segregate from Incompatible Wastes: Store the this compound waste container separately from incompatible chemicals.[5][7] For example, keep it away from strong oxidizing acids.[8]
-
Properly Label the Waste Container: The waste container must be affixed with a completed Hazardous Waste Label.[6] This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any solvents present (e.g., "Dimethyl Sulfoxide")
-
An estimate of the quantities of each component
-
The date the waste was first added to the container
-
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5][9] Follow their specific procedures for waste collection and storage pending pickup.
The following table summarizes the key disposal streams for this compound waste.
| Waste Type | Container Requirement | Disposal Procedure |
| Solid this compound | Sealable, labeled hazardous waste container | Collect and store as solid hazardous chemical waste. |
| This compound in Solvent | Chemically compatible, sealed liquid waste container | Collect and store as liquid hazardous chemical waste. Segregate based on solvent type (e.g., halogenated vs. non-halogenated) if required by your institution. |
III. Disposal of Contaminated Labware
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into direct contact with this compound must also be disposed of as hazardous waste.
Step-by-Step Protocol for Contaminated Sharps and Consumables:
-
Sharps (Needles, Scalpels):
-
Place all contaminated sharps into an approved, puncture-resistant sharps container.
-
Label the container as "Sharps Waste" and also indicate that it contains chemical contamination ("Chematically Contaminated Sharps").
-
-
Non-Sharps Solid Waste (Gloves, Tubes, etc.):
-
Collect all contaminated solid waste in a designated, leak-proof plastic bag or container.
-
This container must be clearly labeled as hazardous waste with the name of the chemical contaminant (this compound).[10]
-
-
Arrange for EHS Pickup: Both the sharps container and the solid waste bag should be collected by your institution's EHS department for proper disposal, typically via incineration.
IV. Decontamination and Disposal of Empty Containers
Empty containers that originally held this compound must be decontaminated before they can be disposed of or recycled.
Step-by-Step Protocol for Empty Containers:
-
Triple Rinse Procedure:
-
Rinse the empty container three times with a suitable solvent capable of dissolving this compound (e.g., fresh DMSO, followed by ethanol or acetone).
-
Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [5][9] Subsequent rinses may also need to be collected depending on institutional policy.
-
-
Container Disposal:
-
After triple rinsing and allowing the container to air-dry in a ventilated area (like a fume hood), deface or remove the original product label.[9]
-
The now-decontaminated container can typically be disposed of in the regular laboratory glass or plastic recycling stream.[6][9] Always confirm this is acceptable with your institution's EHS guidelines.
-
The workflow for disposing of this compound and associated materials is visualized in the diagram below.
Caption: Workflow for the safe disposal of this compound and related materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
Personal protective equipment for handling Pan-RAS-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the pan-Ras inhibitor, Pan-RAS-IN-1. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available in a consolidated format, information from various suppliers and general chemical safety principles dictate the following essential precautions.
Recommended Personal Protective Equipment (PPE) at a Glance:
| PPE Category | Minimum Requirement | Recommended for |
| Eye Protection | Safety glasses with side shields | All handling procedures |
| Chemical safety goggles | Preparing solutions, risk of splash | |
| Face shield | High-concentration solutions, potential for splash or aerosol generation | |
| Hand Protection | Nitrile gloves | Standard handling of solid or dilute solutions |
| Double gloving (nitrile) | Handling concentrated solutions or for extended periods | |
| Body Protection | Laboratory coat | All handling procedures |
| Chemical-resistant apron | Preparing solutions, large quantities | |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | Use a certified respirator (e.g., N95) if weighing powder outside of a chemical fume hood or if aerosolization is possible. |
General Handling Precautions:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form or preparing stock solutions.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₃₆H₄₁Cl₂F₃N₆O₂ |
| Molecular Weight | 717.65 g/mol |
| CAS Number | 1835283-94-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (e.g., ≥ 50 mg/mL)[2][3] |
| Storage (Powder) | -20°C for up to 3 years.[2] |
| Storage (In Solvent) | -80°C for up to 1 year.[2] |
Operational Plans: Storage and Solution Preparation
Proper storage and solution preparation are vital for the stability and efficacy of this compound.
Storage:
-
Solid Form: Store the powdered compound at -20°C.
-
Stock Solutions: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles and store at -80°C.
Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add 1.393 mL of anhydrous DMSO to 10 mg of this compound (MW: 717.65).
-
Vortex or sonicate the solution to ensure complete dissolution.
Disposal Plan
As this compound is a bioactive chemical compound, it must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Disposal Procedure:
-
Solid Waste: Collect any unused solid this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled hazardous waste container. The label should clearly indicate "Hazardous Chemical Waste" and list the contents, including the solvent (e.g., DMSO).
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the hazardous waste container.
-
Consult Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Cell Viability Assay
This protocol is adapted from methodologies used for similar pan-RAS inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., with a known RAS mutation)
-
Complete cell culture medium
-
384-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., CellTiter-Glo®, alamarBlue™)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 384-well plate at a density of 1,000 cells per well in 40 µL of complete medium.
-
Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting concentration is 10 µM, with 8 to 12 dilution points. Include a DMSO vehicle control.
-
Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer (typically 10-30 minutes for luminescent assays or 1-4 hours for fluorescent assays).
-
Read the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Western Blot for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors in the RAS signaling pathway, such as ERK.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., nitrocellulose or PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for total ERK and a loading control like GAPDH to ensure equal protein loading.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound acts as an inhibitor of all RAS isoforms (H-RAS, K-RAS, and N-RAS). It disrupts the interaction between activated (GTP-bound) RAS and its downstream effector proteins, thereby inhibiting signal transduction through pathways like the MAPK/ERK cascade. This leads to a reduction in the phosphorylation of key signaling molecules like MEK and ERK, ultimately affecting cell proliferation and survival.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
